Grk5-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(furan-2-yl)-1-methyl-N-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-24-14-10-18(21-11-13(14)23-20(24)15-6-5-7-28-15)22-12-8-16(25-2)19(27-4)17(9-12)26-3/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUXKUKVTMZKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=NC=C2N=C1C3=CC=CO3)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The GRK5 Inhibitor Grk5-IN-2: A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs) and has been implicated in various physiological and pathological processes, including metabolic diseases. Grk5-IN-2 is a potent, pyridine-based bicyclic inhibitor of GRK5. This document provides an in-depth technical overview of the signaling pathways modulated by this compound, focusing on its mechanism of action in the context of adipocyte differentiation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the molecular pathways and experimental workflows.
Introduction to GRK5 and the Inhibitor this compound
G protein-coupled receptor kinase 5 (GRK5) is a member of the GRK4 subfamily of kinases. Its canonical function involves the phosphorylation of activated GPCRs, which promotes the binding of β-arrestin.[1][2] This action leads to receptor desensitization, internalization, and the termination of G protein-mediated signaling.[1][3] Beyond this classical role, GRK5 exhibits non-canonical functions through its ability to translocate to the nucleus and phosphorylate non-GPCR substrates, thereby influencing gene transcription and other cellular processes.[2][4]
This compound is a small molecule inhibitor specifically targeting GRK5.[5][6] It has been identified as a useful tool for studying metabolic diseases due to its ability to regulate insulin expression and/or release.[5][7] Recent studies have elucidated its role in adipogenesis, where it has been shown to reduce adipocyte differentiation and lipid accumulation.[5][8]
Quantitative Data
The inhibitory activity of this compound against its target, GRK5, has been quantified, and its effects on cellular processes have been measured.
| Parameter | Value | Assay | Source |
| IC50 | 49.7 µM | Luminescent ADP Detection Assay | [5][9] |
| Cellular Effect | Concentration | Treatment Duration | Cell Line | Key Findings | Source |
| Inhibition of Adipocyte Differentiation | 0-80 µM | 7 days | 3T3-L1 | Dose-dependent reduction in lipid accumulation. | [5] |
| Inhibition of de novo Lipogenesis | 40 µM | 30 min pre-treatment | 3T3-L1 (Day 3 differentiated) | Decreased insulin-stimulated synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL). | [5][7] |
Signaling Pathway of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of GRK5. The most well-characterized pathway for this inhibitor involves the modulation of adipogenesis through the insulin/IGF-1 receptor and ERK signaling cascade.
In the context of pre-adipocyte differentiation, GRK5 is required for the proper activation of the insulin/IGF-1 receptor and the subsequent phosphorylation of Extracellular signal-regulated kinase (ERK).[3][8] The activation of the ERK pathway is a critical step in promoting the transcriptional program that drives adipogenesis.
By inhibiting GRK5, this compound disrupts this signaling axis. The inhibition of GRK5 leads to decreased insulin-stimulated ERK phosphorylation.[3][8] This attenuation of ERK signaling results in the suppression of key adipogenic and lipogenic gene expression, ultimately impairing adipocyte differentiation and reducing lipid accumulation.[8][10]
Canonical GRK5 Signaling (Inhibited by this compound)
The canonical pathway involves the desensitization of GPCRs. While not the primary focus of the this compound literature, its inhibition of GRK5 would be expected to prevent GPCR phosphorylation, leading to sustained receptor signaling at the plasma membrane.
Canonical GPCR signaling pathway regulated by GRK5.
This compound in Adipocyte Differentiation
This pathway highlights the specific mechanism of this compound in inhibiting the differentiation of pre-adipocytes.
Signaling pathway of this compound in adipocyte differentiation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GRK5 Kinase Activity Assay (IC50 Determination)
The IC50 of this compound was determined using a luminescent ADP detection assay, such as the ADP-Glo™ Kinase Assay.[7]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The kinase reaction is first terminated and any remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the kinase activity.[1][5]
Protocol Outline:
-
Kinase Reaction Setup: A reaction mixture is prepared in a 384-well plate containing GRK5 enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific GPCR peptide), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: this compound is added to the wells in a range of concentrations (e.g., serial dilutions). Control wells contain the vehicle (DMSO).
-
Reaction Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[11]
-
ADP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP and to initiate the luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[11]
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescence data is normalized to controls and plotted against the inhibitor concentration. The IC50 value is calculated using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. GRK5 is required for adipocyte differentiation through ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay [promega.jp]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GRK5 deficiency decreases diet-induced obesity and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldwide.promega.com [worldwide.promega.com]
Grk5-IN-2: A Chemical Probe for Elucidating GRK5 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical function in receptor desensitization, emerging evidence has implicated GRK5 in a multitude of "non-canonical," GPCR-independent signaling pathways, including the regulation of inflammatory responses, cardiac hypertrophy, and metabolic processes. The development of selective chemical probes is paramount to dissecting the complex biology of GRK5 and validating it as a therapeutic target. Grk5-IN-2 has emerged as a valuable tool for this purpose. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in cellular and in vivo models to probe GRK5 function.
Introduction to GRK5
GRK5 is a member of the GRK4 subfamily of G protein-coupled receptor kinases. It is ubiquitously expressed, with particularly high levels in the heart, lungs, and adipose tissue. GRK5 participates in both canonical and non-canonical signaling pathways, making it a complex and intriguing target for investigation.
Canonical Function: In the canonical GPCR signaling pathway, agonist binding to a GPCR promotes a conformational change, leading to the activation of heterotrimeric G proteins. GRK5 is then recruited to the activated receptor, where it phosphorylates serine and threonine residues on the receptor's intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to desensitization of the receptor and termination of G protein-mediated signaling. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.
Non-Canonical Functions: More recently, a growing body of research has unveiled non-canonical roles for GRK5 that are independent of GPCR phosphorylation. GRK5 can translocate to different subcellular compartments, including the nucleus, where it can directly phosphorylate non-receptor substrates such as transcription factors and epigenetic modulators. For instance, nuclear GRK5 has been shown to phosphorylate histone deacetylase 5 (HDAC5), leading to its nuclear export and the subsequent activation of pro-hypertrophic gene expression in cardiomyocytes. Furthermore, GRK5 has been implicated in the regulation of inflammatory pathways, such as the NF-κB signaling cascade, and in cellular metabolism, including adipogenesis.
This compound: A Chemical Probe for GRK5
This compound is a small molecule inhibitor of GRK5. Its utility as a chemical probe stems from its ability to selectively modulate GRK5 activity, thereby enabling researchers to investigate the physiological and pathological consequences of GRK5 inhibition.
Biochemical and Cellular Activity
The primary biochemical parameter used to characterize the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50). The activity of this compound has been determined using a luminescent ADP detection assay.
| Compound | Parameter | Value | Assay |
| This compound | IC50 | 49.7 µM | Luminescent ADP detection assay[1][2] |
In cellular assays, this compound has been shown to impact adipocyte differentiation. Treatment of 3T3-L1 preadipocytes with this compound during differentiation led to a dose-dependent decrease in the synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL), ultimately reducing lipid accumulation[1]. This effect is attributed to the inhibition of the insulin/IGF-1 receptor and ERK signaling pathways[1].
In Vivo Efficacy
The utility of this compound as a chemical probe has been demonstrated in a diet-induced obesity mouse model. This study provides valuable insights into the role of GRK5 in metabolic diseases.
| Study | Model | Compound | Dose and Administration | Key Findings |
| Seramur et al. (bioRxiv, 2025) | Diet-induced obese mice (C57BL/6J) | This compound | 25 or 50 mg/kg via oral gavage, 5 days/week for 16 weeks | - No significant effect on body weight, fat/lean mass, insulin tolerance, food intake, or energy expenditure.- Significantly reduced hepatic triglyceride accumulation and de novo lipogenesis.- Decreased expression of the lipogenic gene Acc2 and upregulated lipid utilization proteins COXIV and ACSL1 in the liver.[3][4] |
These findings suggest that pharmacological inhibition of GRK5 with this compound can selectively modulate hepatic lipid metabolism, highlighting a potential therapeutic application for non-alcoholic fatty liver disease (NAFLD).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of a chemical probe. This section provides methodologies for key experiments involving this compound.
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
This compound
-
Recombinant GRK5 enzyme
-
GRK5 substrate (e.g., casein)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of this compound dilution or DMSO (vehicle control).
-
2 µl of GRK5 enzyme diluted in Kinase Buffer.
-
2 µl of a mixture of GRK5 substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Study: Diet-Induced Obesity Mouse Model
This protocol describes the use of this compound in a preclinical model of obesity and hepatic steatosis.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Equipment for metabolic phenotyping (e.g., EchoMRI for body composition, metabolic cages for energy expenditure)
-
Kits for measuring plasma insulin and triglycerides
-
Equipment for tissue collection and analysis (e.g., histology, qPCR, Western blotting)
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be maintained on a standard chow diet.
-
Compound Administration: After the induction period, randomize the HFD-fed mice into two groups: one receiving vehicle and the other receiving this compound (e.g., 25 or 50 mg/kg). Administer the compound or vehicle via oral gavage five days a week for a predetermined period (e.g., 16 weeks).[3][4]
-
Metabolic Monitoring: Throughout the treatment period, monitor key metabolic parameters:
-
Body weight and food intake: Measure weekly.
-
Body composition: Analyze fat and lean mass using EchoMRI at baseline and at the end of the study.
-
Glucose and insulin tolerance: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at specified time points.
-
Energy expenditure: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
-
-
Terminal Procedures: At the end of the study, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis.
-
Tissue Analysis:
-
Histology: Fix liver sections in formalin and stain with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis.
-
Gene expression analysis: Extract RNA from tissues and perform qPCR to measure the expression of genes involved in lipogenesis, fatty acid oxidation, and inflammation.
-
Protein analysis: Prepare tissue lysates and perform Western blotting to quantify the levels of key proteins in relevant signaling pathways.
-
Triglyceride content: Measure triglyceride levels in liver and other tissues.
-
Visualizing GRK5 Signaling and Experimental Workflows
Understanding the complex interplay of signaling pathways and the logical flow of experiments is facilitated by visual diagrams.
GRK5 Signaling Pathways
Experimental Workflow for In Vitro Kinase Inhibition
Logical Flow of In Vivo Efficacy Study
Conclusion
This compound serves as a valuable chemical probe for investigating the multifaceted functions of GRK5. Its utility has been demonstrated in both cellular and in vivo models, particularly in the context of metabolic disease. The provided experimental protocols offer a foundation for researchers to employ this compound in their own studies to further unravel the complex biology of GRK5. Future studies should aim to more comprehensively characterize the selectivity profile of this compound across the human kinome to further solidify its status as a high-quality chemical probe. Such information will be critical for accurately interpreting experimental results and for guiding the development of next-generation GRK5 inhibitors with therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK5 inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological inhibition of G protein-coupled receptor kinase 5 decreases high-fat diet-induced hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
In Vitro Biological Activity of Grk5-IN-2: A Technical Guide
This guide provides a comprehensive overview of the in vitro biological activity of Grk5-IN-2, a pyridine-based bicyclic compound identified as a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5). This document is intended for researchers, scientists, and drug development professionals interested in the experimental characterization of this molecule.
Data Presentation
The primary in vitro activity of this compound is its direct inhibition of the GRK5 enzyme. The key quantitative metric for this inhibition is the half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | GRK5 | Luminescent ADP Detection Assay | 49.7 | [1] |
In addition to its enzymatic inhibition, this compound has been shown to exert significant effects in cellular models, particularly in the context of adipocyte differentiation and lipid metabolism.
| Cell Line | Treatment Conditions | Observed Effects | Reference |
| 3T3-L1 pre-adipocytes | 0-80 μM this compound for 7 days | Dose-dependent decrease in triacylglycerol (TAG) synthesis and lipid accumulation. | [1] |
| Day 3 differentiated 3T3-L1 adipocytes | 40 μM this compound pre-treatment for 30 min, followed by insulin and [1,2-¹⁴C]-acetic acid | Reduction in the synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL). | [1][2] |
Signaling Pathways and Mechanism of Action
GRK5 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein activation and initiates receptor internalization, thereby attenuating the signaling cascade.
This compound, as a direct inhibitor of GRK5, is expected to block this phosphorylation step. This inhibition would lead to prolonged GPCR signaling. Furthermore, recent studies have implicated GRK5 in the regulation of adipocyte differentiation through the insulin/IGF-1 receptor and ERK signaling pathways.[1][3] this compound has been shown to reduce adipocyte differentiation, suggesting that its mechanism of action involves the modulation of these pathways.[1]
Experimental Protocols
GRK5 Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay and is designed to determine the IC50 of this compound against the GRK5 enzyme.
Materials:
-
Recombinant human GRK5 enzyme
-
Native casein protein (substrate)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Kinase Reaction Setup:
-
In a well of a microplate, add the test compound (e.g., 1 µL of this compound dilution).
-
Add the GRK5 enzyme (e.g., 2 µL of a pre-determined optimal concentration).
-
Add the substrate/ATP mixture (e.g., 2 µL). The final ATP concentration should be at or near the Km for GRK5 if known.
-
-
Incubation: Incubate the reaction at room temperature for a set period (e.g., 120 minutes).[4]
-
ATP Depletion: Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.[4]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for this compound is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay
This protocol describes how to assess the effect of this compound on the differentiation of 3T3-L1 pre-adipocytes and the subsequent accumulation of lipids.
Materials:
-
3T3-L1 pre-adipocytes
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Adipocyte differentiation medium (culture medium supplemented with inducers like insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Triacylglycerol (TAG) quantification kit
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 pre-adipocytes in standard culture medium until confluent.
-
Two days post-confluence, switch to differentiation medium.
-
-
Treatment with this compound:
-
Concurrently with the switch to differentiation medium, treat the cells with various concentrations of this compound (e.g., 0-80 μM) or vehicle control.[1]
-
Maintain the cells in the differentiation medium with the compound for a specified period (e.g., 7 days), changing the medium every 2-3 days with fresh medium and compound.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
After the treatment period, fix the cells (e.g., with 10% formalin).
-
Stain the lipid droplets with Oil Red O solution.
-
Wash the cells and visualize the stained lipid droplets by microscopy.
-
For quantification, the stain can be eluted (e.g., with isopropanol) and the absorbance measured.
-
-
Quantification of Triacylglycerol (TAG):
-
After the treatment period, lyse the cells and measure the total protein concentration for normalization.
-
Extract the lipids from the cell lysates.
-
Measure the TAG content using a colorimetric or fluorometric TAG quantification kit according to the manufacturer's instructions.
-
Western Blot for Phospho-ERK
This protocol outlines a general method for detecting changes in the phosphorylation of ERK, a downstream effector in the signaling pathway potentially modulated by GRK5.
Materials:
-
3T3-L1 cells or other suitable cell line
-
This compound
-
Stimulating agent (e.g., insulin)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Pre-treat the cells with this compound or vehicle for a specified time.
-
Stimulate the cells with a relevant agonist (e.g., insulin) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
Understanding the therapeutic potential of GRK5 inhibition
GRK5 Inhibition: A Therapeutic Target for Chronic Disease
An In-depth Technical Guide for Drug Development Professionals
G protein-coupled receptor kinase 5 (GRK5) is a multifunctional serine/threonine kinase that plays a pivotal role in cellular signaling. While canonically known for its function in desensitizing G protein-coupled receptors (GPCRs) at the plasma membrane, emerging evidence highlights its non-canonical roles within the cell nucleus, where it influences gene transcription.[1][2][3] This duality positions GRK5 as a critical regulator in numerous physiological and pathological processes. Its upregulation and altered activity are implicated in the pathogenesis of several chronic degenerative disorders, including heart failure, cancer, and inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3][4]
This guide provides a comprehensive overview of the therapeutic potential of GRK5 inhibition, summarizing key signaling pathways, quantitative data on inhibitors, and detailed experimental protocols for researchers and drug development professionals.
Canonical and Non-Canonical Functions of GRK5
GRK5's function is highly dependent on its subcellular localization.[5][6]
-
Canonical Function (Plasma Membrane): At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to signal desensitization and receptor internalization.[7][8] This role is crucial for maintaining cellular homeostasis.
-
Non-Canonical Function (Nucleus): Under specific stimuli, such as those leading to pathological cardiac hypertrophy, GRK5 translocates to the nucleus.[2][3][9] This translocation is often dependent on calcium-calmodulin (Ca2+-CaM).[10][11] In the nucleus, GRK5 acts on non-GPCR substrates to modulate gene expression. Key nuclear functions include:
-
HDAC Kinase Activity: GRK5 can phosphorylate and inhibit class II histone deacetylases (HDACs), such as HDAC5, leading to the de-repression of pro-hypertrophic transcription factors like myocyte enhancer factor-2 (MEF2).[9][12]
-
NFAT Facilitation: GRK5 can act as a cofactor for the Nuclear Factor of Activated T-cells (NFAT), enhancing its transcriptional activity and promoting the expression of genes associated with pathological hypertrophy.[9][13] This interaction appears to be independent of GRK5's kinase activity.[13]
-
Caption: Canonical (membrane) and non-canonical (nuclear) GRK5 signaling pathways.
Therapeutic Potential in Disease
Cardiovascular Disease: Cardiac Hypertrophy and Heart Failure
GRK5 is a critical mediator of pathological cardiac hypertrophy.[14] Its expression is upregulated in the failing human heart.[9][13] Studies using transgenic mouse models (TgGRK5) with cardiac-specific overexpression of GRK5 show exaggerated hypertrophic growth and an accelerated progression to heart failure following pressure overload (e.g., via transverse aortic constriction).[9]
The detrimental effects are largely attributed to GRK5's nuclear activity, where it promotes hypertrophic gene transcription through HDAC5 phosphorylation and NFAT activation.[9][12][13] Conversely, GRK5 knockout mice are protected from maladaptive cardiac remodeling.[14] Therefore, inhibiting GRK5, particularly its nuclear actions, is a promising strategy for treating heart failure.[2][4]
Caption: GRK5 nuclear signaling cascade in cardiac hypertrophy.
Oncology
The role of GRK5 in cancer is complex and appears to be context-dependent, varying by tumor type and subcellular localization.[5][6]
-
Pro-Tumorigenic Roles: In the nucleus and cytosol, GRK5 can promote cancer progression. It has been shown to phosphorylate and promote the degradation of the tumor suppressor p53, thereby inhibiting apoptosis.[1][2] In prostate cancer, GRK5 phosphorylates moesin, a protein linking the cytoskeleton to the cell membrane, which regulates cell migration and invasion.[15] Silencing GRK5 in xenograft models of human prostate cancer resulted in a significant reduction of tumor growth and metastasis.[2]
-
Anti-Tumorigenic Roles: When localized at the plasma membrane, GRK5 can act as a tumor suppressor. By desensitizing pro-proliferative GPCRs, such as the prostaglandin E2 (PGE2) and thyroid-stimulating hormone (TSH) receptors, GRK5 can inhibit cancer cell proliferation in colon and thyroid cancers, respectively.[1][2][6]
This dual functionality suggests that therapeutic strategies targeting GRK5 in cancer must be highly specific, potentially focusing on inhibiting its nuclear pro-tumorigenic functions while preserving its membrane-associated anti-tumorigenic activities.[2][5]
Caption: Contrasting roles of GRK5 in cancer based on subcellular location.
Inflammatory and Metabolic Diseases
GRK5 is an important regulator of inflammatory signaling, particularly the NF-κB pathway.[12][16][17] It can interact with and stabilize IκBα, an inhibitor of NF-κB, facilitating its nuclear accumulation and thereby decreasing NF-κB activation.[12][17] GRK5 has also been shown to inhibit Toll-like receptor 4 (TLR4) signaling.[12] This suggests that GRK5 inhibition could potentially reduce excessive inflammatory responses in conditions like rheumatoid arthritis or inflammatory bowel disease.[7]
Recent studies have also implicated GRK5 in metabolic diseases. Whole-body GRK5 knockout mice are protected from diet-induced obesity.[18] Furthermore, pharmacological inhibition of GRK5 in a mouse model of diet-induced obesity significantly reduced hepatic triglyceride accumulation and de novo lipogenesis, suggesting a role for GRK5 inhibitors in treating fatty liver disease.[19]
Pharmacological Inhibitors of GRK5
The development of potent and selective GRK5 inhibitors is an active area of research.[2][20] Several small-molecule inhibitors have been identified, some of which show high selectivity for GRK5 over other kinases, including the closely related GRK2.[21][22]
| Inhibitor | Target(s) | IC50 (GRK5) | Selectivity vs. GRK2 | Therapeutic Area | Reference(s) |
| Amlexanox | GRK5 | ~50 µM | Not specified | Cardiomyopathy | [2] |
| Sunitinib | RTKs, GRK5 | Low µM | Modest (~70-fold) | Cancer, (repurposing) | [2],[21] |
| CCG-215022 | GRK5 | Not specified | Selective | Cancer (Rhabdomyosarcoma) | [2] |
| KR-39038 | GRK5 | Not specified | Not specified | Cardiac Hypertrophy | [2] |
| GRL-018-21 | GRK5 | 0.01 µM | High | Heart Failure, Cancer | [23] |
| Compound 3 (Ghosh et al.) | GRK5 | 8.6 nM | ~1400-fold | Heart Failure, Cancer | [21] |
| Unnamed (Chen et al.) | GRK5 | 10 nM | >100,000-fold | Heart Failure, Cancer | [21],[22] |
Table 1: Summary of known GRK5 inhibitors and their properties.
Key Experimental Protocols
In Vitro GRK5 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available luminescent kinase assays and is suitable for high-throughput screening (HTS) of GRK5 inhibitors.[24]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to GRK5 activity.[24]
Materials:
-
Purified GRK5 enzyme
-
GRK5 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[24]
-
Substrate (e.g., casein)
-
ATP
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well low-volume plates
Procedure:
-
Compound Plating: Add 1 µl of test inhibitor (or 5% DMSO for control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µl of diluted GRK5 enzyme to each well.
-
Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µl of Kinase Detection Reagent to each well. This converts the ADP generated by GRK5 into ATP and provides luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Record luminescence using a plate reader. The signal reduction in the presence of a test compound relative to the DMSO control indicates inhibition.
Caption: A typical high-throughput screening workflow for GRK5 inhibitors.
In Vivo Model: Transverse Aortic Constriction (TAC)
The TAC model is a widely used surgical procedure in mice to induce pressure-overload cardiac hypertrophy and heart failure, mimicking conditions like aortic stenosis and hypertension in humans.[9]
Principle: A suture is tied around the transverse aorta, creating a partial constriction that increases afterload on the left ventricle, leading to a hypertrophic response.
Animals:
-
GRK5 knockout (GRK5KO) mice and wild-type (WT) littermate controls.[10]
-
Cardiac-specific GRK5 transgenic (TgGRK5) mice and non-transgenic controls.[9]
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Place the mouse in a supine position, intubate, and connect to a ventilator. Perform a thoracotomy to expose the aortic arch.
-
Aortic Constriction: Isolate the transverse aorta between the innominate and left common carotid arteries.
-
Suture Placement: Pass a 7-0 silk suture underneath the aorta. Tie the suture snugly around the aorta and a spacer (e.g., a 27-gauge needle).
-
Constriction: Remove the spacer needle, leaving a defined constriction in the aorta.
-
Closure: Close the chest cavity, evacuate air to re-inflate the lungs, and suture the skin incision.
-
Post-Operative Care: Provide analgesics and monitor the animal's recovery. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Endpoint Analysis: After a defined period (e.g., 1-4 weeks), assess cardiac function (e.g., via echocardiography) and hypertrophy (heart weight to body weight ratio, histological analysis, and gene expression analysis).
Cellular Assay: Cancer Cell Migration and Invasion
This protocol is used to assess the impact of GRK5 inhibition or knockdown on the metastatic potential of cancer cells, such as prostate cancer cell lines (PC3, DU145).[15]
Principle: A Boyden chamber assay is used, where cells migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) that cells must degrade and invade.
Materials:
-
Cancer cell lines (e.g., PC3) with GRK5 knockdown (shRNA) or treated with a GRK5 inhibitor.
-
Boyden chambers (transwell inserts) with 8-µm pore size membranes.
-
Matrigel (for invasion assay).
-
Chemoattractant (e.g., fetal bovine serum).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 24 hours.
-
Chamber Preparation:
-
Migration: Place transwell inserts into a 24-well plate containing medium with a chemoattractant in the lower chamber.
-
Invasion: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend prepared cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a specified time (e.g., 24-48 hours) to allow for migration or invasion.
-
Cell Removal: After incubation, remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a dye (e.g., crystal violet).
-
Quantification: Count the stained cells in several microscopic fields. A reduction in the number of migrated/invaded cells in the GRK5-inhibited or knockdown group compared to the control indicates a decrease in metastatic potential.[15]
References
- 1. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]
- 2. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]
- 3. Scholars@Duke publication: Targeting GRK5 for Treating Chronic Degenerative Diseases. [scholars.duke.edu]
- 4. GRK2 and GRK5 as therapeutic targets and their role in maladaptive and pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual role of GRK5 in cancer development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. GRK5 - Wikipedia [en.wikipedia.org]
- 9. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 13. ahajournals.org [ahajournals.org]
- 14. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of G protein-coupled receptor kinase 5 decreases high-fat diet-induced hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Therapeutic Targets for Treatment of Heart Failure: Focus on GRKs and β-Arrestins Affecting βAR Signaling [frontiersin.org]
- 21. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 24. promega.jp [promega.jp]
The Emerging Paradigm of Nuclear GRK5: A Technical Guide to Non-Canonical Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine protein kinase family, is traditionally recognized for its canonical role in the phosphorylation and desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane. However, a growing body of evidence has illuminated a fascinating and complex landscape of non-canonical GRK5 functions within the cell nucleus. This nuclear pool of GRK5 operates independently of GPCRs, engaging in a diverse array of regulatory processes that include direct DNA binding, phosphorylation of nuclear proteins, and modulation of transcription factor activity. These activities have profound implications for cellular physiology and are increasingly implicated in the pathophysiology of various diseases, most notably cardiac hypertrophy and cancer.
This in-depth technical guide provides a comprehensive overview of the non-canonical nuclear functions of GRK5. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the key molecular mechanisms, experimental methodologies to interrogate these functions, and the quantitative data underpinning our current knowledge.
Nuclear Translocation of GRK5: A Regulated Journey
The journey of GRK5 into the nucleus is a tightly regulated process, distinct from its membrane-associated functions. This translocation is initiated by specific cellular stimuli, particularly those that trigger Gq-coupled signaling pathways, such as phenylephrine and angiotensin II.[1][2]
GRK5 possesses a functional nuclear localization sequence (NLS) within its catalytic domain (amino acids 388-395), which is essential for its nuclear import.[3][4] Conversely, a nuclear export sequence (NES) located within the catalytic domain (amino acids 259-265) mediates its exit from the nucleus.[5][6] The interplay between these sequences dictates the subcellular distribution of GRK5.
A key regulator of GRK5's nuclear transport is the calcium-sensing protein calmodulin (CaM).[1] Upon Gq activation and subsequent increases in intracellular calcium, CaM binds to the N-terminus of GRK5.[1][2] This interaction is thought to induce a conformational change that masks the NLS and/or exposes the NES, promoting its dissociation from the plasma membrane and facilitating its translocation to the nucleus.[1][6]
Kinase-Dependent Nuclear Functions of GRK5
Once inside the nucleus, GRK5 exerts a significant portion of its non-canonical effects through its kinase activity, targeting a unique set of nuclear substrates.
Regulation of Histone Deacetylase 5 (HDAC5) and MEF2-Dependent Transcription
A pivotal non-canonical function of nuclear GRK5 is its ability to phosphorylate class II histone deacetylase 5 (HDAC5).[7][8] HDAC5 acts as a transcriptional repressor of myocyte enhancer factor 2 (MEF2), a key transcription factor driving hypertrophic gene expression in cardiomyocytes.[1][7] GRK5-mediated phosphorylation of HDAC5 on serine 498 leads to its export from the nucleus, thereby relieving its repression of MEF2.[7][9] This de-repression of MEF2 allows for the transcription of genes associated with pathological cardiac hypertrophy.[2][7]
Phosphorylation and Regulation of p53
GRK5 has been identified as a novel kinase for the tumor suppressor protein p53.[10] Nuclear GRK5 can directly phosphorylate p53 at threonine-55, which promotes the degradation of p53 and consequently inhibits p53-mediated apoptosis in response to DNA damage.[5][10] This function highlights a potential role for nuclear GRK5 in cancer biology.
Modulation of NF-κB Signaling
The nuclear factor-κB (NF-κB) signaling pathway is another target of nuclear GRK5. GRK5 can physically interact with IκBα, the inhibitory subunit of NF-κB, and facilitate its nuclear accumulation.[2][11] This kinase-independent interaction masks the nuclear export signal of IκBα, leading to decreased NF-κB activation.[2] Paradoxically, the promoter of the GRK5 gene itself contains an NF-κB binding site, suggesting a feedback loop in the regulation of GRK5 expression.[12]
Phosphorylation of Nucleophosmin (NPM1)
GRK5 has also been shown to phosphorylate nucleophosmin (NPM1), a multifunctional nuclear protein involved in cell cycle regulation, centrosomal duplication, and apoptosis.[5] The precise functional consequences of this phosphorylation event are still under investigation but point towards a role for nuclear GRK5 in cell cycle control.
Kinase-Independent Nuclear Functions of GRK5
Intriguingly, a subset of GRK5's nuclear activities does not require its catalytic function, relying instead on its ability to bind DNA and act as a scaffold or co-factor.
Direct DNA Binding and Regulation of NFAT
GRK5 possesses a putative DNA-binding domain, a feature unique among GRKs.[5] This allows it to directly interact with DNA and function as a transcriptional co-factor. A prominent example of this is its role in facilitating the activity of the Nuclear Factor of Activated T-cells (NFAT), a critical regulator of hypertrophic gene transcription.[13][14] GRK5 acts in concert with NFAT, enhancing its transcriptional activity in a kinase-independent manner.[5][13] This function is crucial for the development of pathological cardiac hypertrophy.[13]
Summary of Quantitative Data
The following tables summarize key quantitative data related to the non-canonical nuclear functions of GRK5.
| Table 1: GRK5 Nuclear Localization Sequences | |
| Sequence | Location (Amino Acid Residues) |
| Nuclear Localization Sequence (NLS) | 388-395 (RKEKVKRE)[3][15] |
| Nuclear Export Sequence (NES) | 259-265[5][6] |
| Table 2: Nuclear Substrates of GRK5 and Phosphorylation Sites | ||
| Substrate | Phosphorylation Site | Functional Consequence |
| HDAC5 | Ser498[7] | Nuclear export, de-repression of MEF2[7][9] |
| p53 | Thr55[5][10] | Promotes degradation, inhibits apoptosis[5][10] |
| IκBα | - (Physical Interaction) | Nuclear accumulation, inhibition of NF-κB[2][11] |
| Nucleophosmin (NPM1) | Not specified | Regulation of cell cycle[5] |
| Table 3: GRK5 Inhibitors and their Potency | ||
| Inhibitor | IC50 for GRK5 | Reference |
| Amlexanox | Low micromolar[16] | [16] |
| KR-39038 | Not specified | [16] |
| Covalent Inhibitor (Compound 2) | 10 nM[7] | [7] |
| Non-covalent Inhibitor (Compound 4c) | 10 nM[17] | [17] |
| Sunitinib derivative (Compound 6t) | Low nanomolar[7] | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of Nuclear GRK5
Caption: Nuclear signaling pathways of GRK5.
Experimental Workflow for Studying GRK5-HDAC5 Interaction
Caption: Workflow for GRK5-HDAC5 interaction studies.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous GRK5 and Nuclear Proteins
This protocol is adapted for the co-immunoprecipitation of endogenous GRK5 with its nuclear interaction partners from cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear extraction buffer
-
IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-GRK5 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (IP buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Nuclear Extraction: Culture cells to 80-90% confluency. Harvest cells and perform nuclear extraction using a commercial kit or a standard protocol.
-
Lysate Preparation: Resuspend the nuclear pellet in IP buffer and sonicate briefly to shear chromatin and ensure complete lysis. Centrifuge at high speed to pellet debris and collect the supernatant (nuclear lysate).
-
Pre-clearing: Add protein A/G magnetic beads to the nuclear lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the anti-GRK5 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., HDAC5, p53).
Protocol 2: In Vitro Kinase Assay for GRK5
This protocol describes an in vitro kinase assay to determine the ability of GRK5 to phosphorylate a substrate protein.
Materials:
-
Recombinant purified GRK5
-
Recombinant purified substrate protein (e.g., HDAC5)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
[γ-32P]ATP
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified GRK5, and the substrate protein.
-
Initiate Reaction: Add [γ-32P]ATP to the reaction mixture to a final concentration of 100 µM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporation of 32P into the substrate protein.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for GRK5
This protocol outlines the steps for performing a ChIP assay to determine if GRK5 binds to specific DNA regions.
Materials:
-
Formaldehyde for crosslinking
-
Glycine to quench crosslinking
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Anti-GRK5 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis
Procedure:
-
Crosslinking: Treat cultured cells with formaldehyde to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with the anti-GRK5 antibody or control IgG overnight.
-
Immune Complex Capture and Washing: Capture the antibody-protein-DNA complexes with protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific interactions.
-
Elution and Reverse Crosslinking: Elute the complexes and reverse the crosslinks by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the target DNA regions.
Protocol 4: Luciferase Reporter Assay for NFAT/MEF2 Activation
This protocol is for measuring the effect of GRK5 on the transcriptional activity of NFAT or MEF2 using a luciferase reporter construct.
Materials:
-
Cells for transfection (e.g., HEK293 or cardiomyocytes)
-
Expression plasmid for GRK5 (and mutants)
-
Luciferase reporter plasmid containing NFAT or MEF2 response elements
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect cells with the GRK5 expression plasmid, the NFAT or MEF2 luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Stimulation: After 24-48 hours, stimulate the cells with an appropriate agonist (e.g., phenylephrine for MEF2, ionomycin for NFAT) if required.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity between different experimental conditions.
Conclusion and Future Directions
The discovery of non-canonical nuclear functions of GRK5 has fundamentally expanded our understanding of this multifaceted kinase. Its ability to act as a nuclear kinase, a DNA-binding protein, and a transcriptional co-regulator places it at the crossroads of critical signaling pathways involved in both normal physiology and disease. The detailed molecular mechanisms and experimental approaches outlined in this guide provide a framework for further investigation into this exciting area of research.
For drug development professionals, the nuclear activities of GRK5 present both challenges and opportunities. The development of inhibitors that can selectively target the nuclear pool of GRK5 or specific nuclear functions (kinase-dependent vs. -independent) may offer novel therapeutic strategies for conditions like heart failure and cancer, potentially with fewer off-target effects compared to pan-GRK5 inhibitors. Future research should focus on elucidating the full spectrum of GRK5's nuclear interactome and substrates, understanding the precise spatiotemporal regulation of its nuclear activities, and translating these fundamental discoveries into innovative therapeutic interventions.
References
- 1. GRK5-Knockout Mice Generated by TALEN-Mediated Gene Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. promega.jp [promega.jp]
- 4. Grk5 G protein-coupled receptor kinase 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. G Protein-Coupled Receptor Kinase 5 Contains a DNA-Binding Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Structural Features of G Protein-Coupled Receptor Kinase 5 (GRK5) Regulate Its Nuclear Localization and DNA-Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Potent, Selective, and Drug-Like G Protein-Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X-Ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
GRK5 involvement in cardiac hypertrophy and Grk5-IN-2
An In-depth Technical Guide on GRK5 Involvement in Cardiac Hypertrophy and the Inhibitor Grk5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor kinase 5 (GRK5) is a multifaceted signaling molecule critically implicated in the pathogenesis of cardiac hypertrophy and heart failure. Upregulated in failing human hearts, GRK5 contributes to cardiac remodeling through both its canonical function of desensitizing G protein-coupled receptors (GPCRs) and, more significantly, through non-canonical, GPCR-independent actions within the cardiomyocyte nucleus. These nuclear activities, triggered by pathological stress, involve the modulation of key transcription factors like MEF2 and NFAT, leading to the expression of a maladaptive hypertrophic gene program. Furthermore, GRK5 plays a role in activating cardiac fibroblasts, contributing to the fibrotic component of heart disease. This dual role in cardiomyocytes and fibroblasts makes GRK5 a compelling therapeutic target. Small molecule inhibitors, such as this compound and others, are being investigated to block the detrimental effects of GRK5, offering a promising strategy for attenuating pathological cardiac hypertrophy and improving cardiac function. This document provides a detailed overview of the signaling pathways involving GRK5, quantitative data from key studies, and the experimental protocols used to elucidate its function and evaluate inhibitors.
The Dual Role of GRK5 in Cardiac Hypertrophy
GRK5 is a serine/threonine kinase that belongs to the G protein-coupled receptor kinase family. While initially characterized by its role in regulating GPCRs at the cell membrane, subsequent research has unveiled a more complex role for GRK5, particularly in the context of the heart. Its expression is elevated in the myocardium of heart failure patients, and animal models have confirmed its significant contribution to maladaptive cardiac remodeling.[1][2][3][4][5]
Canonical (GPCR-Dependent) Signaling
The canonical function of GRK5, like other GRKs, is to phosphorylate agonist-occupied GPCRs.[6][7] This phosphorylation event recruits arrestin proteins, which sterically hinder the receptor's interaction with G proteins, leading to signal desensitization and receptor internalization.[7] In the heart, GRK5 is involved in regulating β-adrenergic receptor (β-AR) signaling. During heart failure, chronic catecholamine stimulation leads to GRK5 upregulation, which contributes to the desensitization of β-ARs, thereby diminishing the heart's inotropic reserve and contractile function.[2][8]
However, GRK5's role extends beyond β-ARs. It is also necessary for promoting the agonist-induced dissociation of synapse-associated protein 97 (SAP97) from the β1-AR, a process that facilitates cardiotoxic signaling through Calmodulin-dependent kinase II (CaMKII).[9] Inhibition of GRK5 can prevent this dissociation, thereby protecting against detrimental CaMKII activation.[9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRK5 - Wikipedia [en.wikipedia.org]
- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assay Design Using Grk5-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in regulating the signaling of G protein-coupled receptors (GPCRs). In its canonical function, GRK5 phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling.[1][2] Beyond this, GRK5 possesses non-canonical functions, including translocation to the nucleus where it can modulate the activity of transcription factors such as NF-κB and myocyte enhancer factor 2 (MEF2), influencing processes like cardiac hypertrophy.[3][4]
Grk5-IN-2 is a potent, pyridine-based bicyclic inhibitor of GRK5.[5] It serves as a valuable chemical probe to investigate the physiological and pathological roles of GRK5. This document provides detailed application notes and protocols for designing cell-based assays using this compound to study both the canonical and non-canonical signaling pathways of GRK5.
Quantitative Data for this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 49.7 µM | Not Specified | Biochemical Assay | [5] |
Signaling Pathways and Experimental Workflows
To effectively design cell-based assays, it is crucial to understand the signaling context of GRK5 and the logical flow of an experiment. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving GRK5 and a general workflow for an in vitro cell-based assay using this compound.
GRK5 Signaling Pathways
Caption: GRK5 canonical and non-canonical signaling pathways.
Experimental Workflow for a Cell-Based Assay
Caption: General experimental workflow for a cell-based assay.
Experimental Protocols
Here we provide two detailed protocols for cell-based assays designed to investigate the effects of this compound on distinct GRK5-mediated cellular processes.
Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells
This assay measures the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a process known to be influenced by GRK5.[5] The readout is the accumulation of lipid droplets, which can be quantified by Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
-
Isopropanol
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Seed the cells into multi-well plates at a density that allows them to reach confluence within 2 days.
-
-
Induction of Differentiation:
-
Two days post-confluence (Day 0), replace the medium with DMI containing various concentrations of this compound or vehicle control (DMSO). A typical concentration range to test would be 0-100 µM.[5]
-
On Day 2, replace the medium with Differentiation medium II containing the same concentrations of this compound or vehicle.
-
From Day 4 onwards, replace the medium every 2 days with fresh Differentiation medium II containing the inhibitor or vehicle.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution and incubate for 10-20 minutes at room temperature.
-
Wash the cells extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength of 490-520 nm.
-
Data Analysis:
-
Plot the absorbance values against the concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of adipocyte differentiation by fitting the data to a dose-response curve.
Protocol 2: NF-κB Reporter Gene Assay
This assay is designed to investigate the non-canonical, nuclear function of GRK5 by measuring the effect of this compound on NF-κB-dependent gene expression. This protocol utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for transient transfection, or a stable NF-κB reporter cell line.
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
TNF-α (or another NF-κB activator)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if applicable):
-
Seed HEK293 cells into white, opaque 96-well plates.
-
If using transient transfection, co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol for the transfection reagent. Allow 24 hours for gene expression.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include a non-stimulated control.
-
-
Incubation:
-
Incubate the cells for 6-24 hours to allow for luciferase reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla (if applicable) luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of the stimulated wells by those of the non-stimulated control.
-
Plot the fold induction against the concentration of this compound and determine the IC₅₀ for the inhibition of NF-κB activation.
Conclusion
This compound is a valuable tool for dissecting the multifaceted roles of GRK5 in cellular signaling. The protocols outlined in this document provide a framework for designing robust cell-based assays to investigate both the canonical and non-canonical functions of GRK5. By carefully selecting the appropriate cell model, stimulus, and endpoint measurement, researchers can effectively utilize this compound to advance our understanding of GRK5 biology and its implications in health and disease.
References
- 1. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 2. GRK5 - Wikipedia [en.wikipedia.org]
- 3. Overlapping and Opposing Functions of G Protein-coupled Receptor Kinase 2 (GRK2) and GRK5 during Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Grk5-IN-2 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grk5-IN-2 is a potent and specific inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3] GRK5 is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs), a large family of receptors involved in a myriad of physiological processes.[4] Beyond its canonical role in GPCR desensitization, GRK5 has been implicated in non-canonical signaling pathways that influence gene transcription and cellular processes independent of GPCRs.[4][5] These pathways are involved in pathological conditions such as cardiac hypertrophy, metabolic diseases, and neurodegenerative disorders.[4] this compound serves as a valuable pharmacological tool for investigating the in vivo functions of GRK5 and for assessing its therapeutic potential.
These application notes provide detailed protocols and essential data for the utilization of this compound in preclinical animal research, with a focus on a diet-induced obesity model.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of GRK5.[1][2][3] In its canonical function, GRK5 phosphorylates activated GPCRs, leading to the recruitment of β-arrestin and subsequent receptor desensitization and internalization. By inhibiting GRK5, this compound can modulate the signaling of various GPCRs.
Furthermore, GRK5 can translocate to the nucleus and phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene expression.[4][5] this compound is expected to block these non-canonical functions as well, making it a comprehensive tool for studying total GRK5 activity.
Data Presentation
Table 1: In Vivo Study Parameters for this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Details | Reference |
| Animal Model | Mice with diet-induced obesity (fed a high-fat diet for 8 weeks prior to treatment) | [6] |
| Compound | This compound | [6] |
| Dosage | 25 mg/kg and 50 mg/kg | [6] |
| Administration Route | Oral gavage | [6] |
| Vehicle | Water | [6] |
| Dosing Frequency | Five days per week | [6] |
| Treatment Duration | 16 weeks | [6] |
| Key Outcomes | - Significantly reduced hepatic triglyceride accumulation- Decreased hepatic de novo lipogenesis- No significant effect on body weight, fat/lean mass, insulin tolerance, food intake, or energy expenditure | [6] |
Table 2: Suggested Formulations for In Vivo Administration of this compound
| Formulation | Components | Preparation Notes | Reference |
| Homogeneous Suspension | This compound, Carboxymethylcellulose sodium (CMC-Na) solution | Add this compound to the CMC-Na solution and mix evenly to achieve a homogeneous suspension. A final concentration of ≥5 mg/mL is suggested. | [7] |
| Clear Solution | This compound, DMSO, PEG300, Tween 80, Saline/PBS/ddH₂O | Dissolve this compound in DMSO first. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add Saline/PBS/ddH₂O and mix until clear. A suggested ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Homogeneous Suspension)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the CMC-Na vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 10 mL of vehicle, dissolve 50 mg of CMC-Na in 10 mL of sterile water. Mix thoroughly until the CMC-Na is fully dissolved. The solution may need to be stirred for several hours at room temperature.
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed. For example, to prepare 10 mL of a 5 mg/mL suspension, you will need 50 mg of this compound.
-
Prepare the suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
Continue vortexing for 5-10 minutes to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.
-
-
Storage: Store the suspension at 4°C for short-term use. It is recommended to prepare the suspension fresh on the day of administration. Always vortex the suspension thoroughly before each use to ensure homogeneity.
Protocol 2: Investigation of this compound Effects on Hepatic Steatosis in a Diet-Induced Obesity Mouse Model
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old at the start of the study.
Experimental Design:
-
Induction of Obesity: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 8 weeks. A control group should be fed a standard chow diet.
-
Grouping and Treatment: After the 8-week induction period, randomly divide the high-fat diet-fed mice into three groups:
-
Administration: Administer the treatments five days per week for 16 weeks.[6] Continue feeding all groups their respective diets during the treatment period.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform metabolic assessments such as insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At the end of the 16-week treatment period, euthanize the animals and collect blood and tissues (liver, adipose tissue, etc.) for further analysis.
-
-
Outcome Measures:
-
Primary Outcome: Measure hepatic triglyceride content.
-
Secondary Outcomes:
-
Analyze gene expression related to de novo lipogenesis in the liver (e.g., Acc2).[6]
-
Assess markers of lipid utilization in the liver (e.g., COXIV, ACSL1).[6]
-
Measure body composition (fat and lean mass) using techniques like DEXA.
-
Analyze plasma metabolic parameters (e.g., glucose, insulin, lipids).
-
-
Visualization of Signaling Pathways and Workflows
Caption: Canonical GPCR signaling pathway regulated by GRK5 and inhibited by this compound.
Caption: Non-canonical nuclear signaling of GRK5 in cardiac hypertrophy, a target of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound in a diet-induced obesity model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | GRK | TargetMol [targetmol.com]
- 4. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]
- 5. Location-specific and Kinase-Independent GRK5 Function in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of G protein-coupled receptor kinase 5 decreases high-fat diet-induced hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Grk5-IN-2 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grk5-IN-2 is a potent and specific inhibitor of G protein-coupled receptor kinase 5 (GRK5), a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs).[1][2][3][4][5] By phosphorylating the activated GPCR, GRK5 facilitates the binding of arrestin, which uncouples the receptor from its G protein, leading to signal termination and receptor internalization.[6][7] Inhibition of GRK5 with this compound can modulate cellular signaling pathways, making it a valuable tool for studying GPCR biology and a potential therapeutic agent in diseases characterized by aberrant GPCR signaling, such as metabolic disorders and heart failure.[1][7] this compound has been shown to regulate the expression and/or release of insulin and to influence adipocyte differentiation by inhibiting the insulin/IGF-1 receptor and ERK signaling pathways.[1]
Chemical Properties and Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [2][5] |
| Molecular Weight | 380.4 g/mol | [2][5] |
| CAS Number | 1642839-27-7 | [1][2] |
| IC₅₀ for GRK5 | 49.7 µM | [1] |
| Appearance | Solid powder | [8] |
| Purity | >99% | N/A |
| Solubility (DMSO) | ≥ 76 mg/mL (199.78 mM) | [2][3] |
| Solubility (Ethanol) | 2 mg/mL (5.25 mM) | [2][3][9] |
| Solubility (Water) | Insoluble | [2][3][9] |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Protocol:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3804 mg of this compound (Molecular Weight = 380.4 g/mol ).
-
Dissolve: Add the appropriate volume of fresh DMSO to the vial containing the this compound powder. To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming to 37°C in a water bath can also be applied if necessary to ensure the compound is fully dissolved.[4]
-
Aliquot: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month.[1][4]
Note on Solvent Choice: DMSO is the recommended solvent for preparing stock solutions of this compound for most in vitro applications due to its high solubility.[2][3] For experiments sensitive to DMSO, ethanol can be used, but the maximum stock concentration will be lower.[2][3][9] this compound is insoluble in water.[2][3][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical GRK5 signaling pathway and the experimental workflow for preparing a this compound stock solution.
Caption: GRK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. GRK5 - Wikipedia [en.wikipedia.org]
- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. This compound | GRK | TargetMol [targetmol.com]
- 9. This compound产品说明书 [selleck.cn]
Application Notes and Protocols for Grk5-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Grk5-IN-2, a potent inhibitor of G-protein-coupled receptor kinase 5 (GRK5), in cell culture experiments. The following sections offer guidance on determining the optimal concentration, assessing effects on cell viability, and analyzing downstream signaling pathways.
Introduction
G-protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G-protein-coupled receptor (GPCR) signaling. It phosphorylates activated GPCRs, leading to the recruitment of arrestins, which desensitize the receptor and promote its internalization. Dysregulation of GRK5 activity has been implicated in various diseases, including heart failure and cancer, making it an attractive target for therapeutic intervention. This compound is a specific inhibitor of GRK5 with a reported IC50 of 49.7 μM, providing a valuable tool for studying the cellular functions of GRK5.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Cell Line | Notes |
| IC50 | 49.7 μM | - | In vitro kinase assay.[1] |
| Effective Concentration | 0 - 80 μM | 3T3-L1 | Treatment for 7 days was shown to decrease the synthesis of triacylglycerol, cholesteryl ester, and phospholipids, and reduce adipocyte differentiation.[1] |
Experimental Protocols
Determining Optimal Concentration and Cytotoxicity using MTT Assay
To establish the effective and non-toxic concentration range of this compound for your specific cell line, a dose-response experiment coupled with a cell viability assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. From this stock, create a serial dilution series in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 75, 100 μM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 μL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 (the concentration that inhibits cell viability by 50%) and the non-toxic concentration range.
Western Blot Analysis of ERK Phosphorylation
GRK5 can influence downstream signaling pathways, including the ERK/MAPK pathway. A Western blot can be used to assess the effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream effector.
Materials:
-
This compound
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (e.g., Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well or 12-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (determined from the MTT assay) for a specific time course (e.g., 15, 30, 60 minutes). Include a vehicle control. If studying GPCR-mediated ERK activation, you may need to stimulate the cells with a relevant agonist for a short period before lysis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated ERK as a ratio to the total ERK for each sample.
Visualizations
Caption: GRK5 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Using this compound in Cell Culture.
References
Application Notes and Protocols for Grk5-IN-2 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Grk5-IN-2, a potent G protein-coupled receptor kinase 5 (GRK5) inhibitor, to mouse models for preclinical research. The protocols outlined below are intended to serve as a comprehensive guide for in vivo studies investigating the therapeutic potential of GRK5 inhibition in various disease models.
Introduction to this compound
This compound is a pyridine-based bicyclic compound that acts as a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5). GRK5 plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating activated GPCRs, GRK5 facilitates the binding of arrestin proteins, which desensitizes the receptor and attenuates downstream signaling. Dysregulation of GRK5 activity has been implicated in the pathophysiology of several chronic degenerative diseases, including heart failure, metabolic disorders, and certain cancers. This compound provides a valuable pharmacological tool to investigate the in vivo roles of GRK5 and to evaluate its potential as a therapeutic target.
Data Presentation
In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model
The following table summarizes the key parameters from a study utilizing this compound in a diet-induced obesity mouse model.
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6J | [1] |
| Disease Model | Diet-induced obesity (High-fat diet for 8 weeks) | [1] |
| Compound | This compound | [1] |
| Administration Route | Oral | [1] |
| Dosages | 25 mg/kg and 50 mg/kg | [1] |
| Vehicle | Water | [1] |
| Frequency | Five days per week | [1] |
| Duration | 16 weeks | [1] |
| Key Findings | No effect on body weight or insulin tolerance. Significant reduction in hepatic triglyceride accumulation and de novo lipogenesis. | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model
This protocol is based on the methodology described by Seramur et al. (2023) for investigating the effects of this compound on hepatic steatosis in mice.[1]
1. Materials:
-
This compound (powder)
-
Vehicle: Sterile, purified water
-
8-week-old male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Analytical balance
-
Vortex mixer or sonicator
2. Experimental Workflow Diagram:
References
Application Notes and Protocols for Assessing Grk5-IN-2 Efficacy in 3T3-L1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
G protein-coupled receptor kinase 5 (GRK5) has been identified as a crucial regulator of adipogenesis. Studies have demonstrated that GRK5 is necessary for the proper differentiation of 3T3-L1 preadipocytes into mature adipocytes.[1][2][3] The mechanism of action involves the insulin-like growth factor 1 (IGF-1) receptor and the ERK signaling pathway.[1][3][[“]] Inhibition of GRK5 presents a potential therapeutic strategy for obesity and related metabolic disorders. Grk5-IN-2 is a small molecule inhibitor of GRK5 with a reported half-maximal inhibitory concentration (IC50) of 49.7 μM.[5][6] This document provides a detailed protocol for assessing the efficacy of this compound in inhibiting adipogenesis in the 3T3-L1 cell line, a well-established in vitro model for studying fat cell development.[7][8]
Key Experimental Protocols:
This protocol outlines the necessary steps to culture, differentiate, and treat 3T3-L1 cells with this compound, followed by methods to quantify the extent of adipogenesis.
1. 3T3-L1 Preadipocyte Culture and Differentiation:
This protocol is adapted from standard, widely used methods for 3T3-L1 cell culture and differentiation.[9][10][11]
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
-
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Culture in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Reaching Confluence: Allow the cells to grow, replacing the medium every 2-3 days, until they are 100% confluent. This is considered Day -2.
-
Contact Inhibition: Maintain the cells in a confluent state for an additional 48 hours to ensure growth arrest. This is Day 0.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin). This is the MDI "cocktail".[8][9]
-
This compound Treatment: On Day 0, add this compound at various concentrations to the differentiation medium. A vehicle control (DMSO) should be run in parallel.
-
Medium Change (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL Insulin). Continue the treatment with the respective concentrations of this compound.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to a maintenance medium (DMEM, 10% FBS) and continue to replace it every 2-3 days with fresh maintenance medium containing the appropriate concentrations of this compound.
-
Harvesting: Cells are typically ready for analysis between Day 8 and Day 12 of differentiation, when mature adipocytes with visible lipid droplets have formed.
-
2. Assessment of Adipogenesis:
a. Oil Red O Staining for Lipid Accumulation:
-
Protocol:
-
Wash the differentiated 3T3-L1 cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize and capture images of the stained lipid droplets using a microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490 nm.[8]
-
b. Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression:
-
Protocol:
-
On the desired day of harvest, wash the cells with PBS and lyse them to extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for key adipogenic marker genes such as Pparg, Fasn, Fabp4, and Cd36.[12] Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
c. Western Blotting for ERK Phosphorylation:
-
Protocol:
-
To assess the effect of this compound on the signaling pathway, cells can be stimulated with insulin for short periods (e.g., 5, 10, 15 minutes) before harvesting.[3][13]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
d. Triglyceride Quantification Assay:
-
Protocol:
-
Wash the differentiated cells with PBS and lyse them.
-
Use a commercial triglyceride quantification kit to measure the intracellular triglyceride content according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
Data Presentation:
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Lipid Accumulation (Oil Red O Staining)
| Treatment Group | Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | % Inhibition of Lipid Accumulation |
| Vehicle Control | 0 (DMSO) | Value | 0 |
| This compound | 10 | Value | Value |
| This compound | 25 | Value | Value |
| This compound | 50 | Value | Value |
| This compound | 100 | Value | Value |
Table 2: Relative mRNA Expression of Adipogenic Markers
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) | This compound (50 µM) (Fold Change) |
| Pparg | 1.0 | Value | Value |
| Fasn | 1.0 | Value | Value |
| Fabp4 | 1.0 | Value | Value |
| Cd36 | 1.0 | Value | Value |
Table 3: Quantification of ERK Phosphorylation
| Treatment Group | Concentration (µM) | p-ERK / Total ERK Ratio (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | Value |
| This compound | 50 | Value |
| Insulin (Positive Control) | - | Value |
| This compound + Insulin | 50 | Value |
Table 4: Intracellular Triglyceride Content
| Treatment Group | Concentration (µM) | Triglyceride Content (mg/mg protein) (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | Value |
| This compound | 10 | Value |
| This compound | 25 | Value |
| This compound | 50 | Value |
| This compound | 100 | Value |
Mandatory Visualizations:
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Proposed signaling pathway of Grk5 in 3T3-L1 adipogenesis.
References
- 1. GRK5 is required for adipocyte differentiation through ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GRK5 deficiency decreases diet-induced obesity and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | GRK5 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Grk5-IN-2 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Grk5-IN-2 and troubleshooting strategies for common formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO), moderate solubility in ethanol, and is practically insoluble in water.[1][2][3] Specific solubility values can vary slightly between batches. For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[2]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers is a common issue for poorly water-soluble compounds like this compound. To mitigate this, consider the following strategies:
-
Use of Co-solvents and Surfactants: For in vivo and some in vitro applications, a multi-component solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Lowering the Final Concentration: If experimental parameters allow, reducing the final concentration of this compound in the aqueous medium can help maintain its solubility.
-
Sonication and Warming: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[5] However, prolonged exposure to heat should be avoided to prevent degradation.
Q3: Can I prepare a stock solution of this compound in a solvent other than DMSO?
A3: Yes, ethanol can be used to prepare a stock solution, although the solubility is significantly lower than in DMSO.[1][2][3] For aqueous-based assays where even small amounts of DMSO are not permissible, preparing a fresh solution or suspension for each experiment is recommended.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume, vortex, and use sonication to aid dissolution. Gentle warming to 37°C can also be beneficial.[5] |
| Cloudiness or precipitation in the stock solution | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Ensure you are using fresh, anhydrous DMSO.[2] If precipitation persists, centrifuge the solution and use the clear supernatant. |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the compound during the experiment. | Prepare fresh dilutions for each experiment. Visually inspect for any signs of precipitation before use. Consider using a formulation with co-solvents to improve solubility in your experimental system. |
| Low bioavailability in in vivo studies | Poor absorption due to low aqueous solubility. | For oral administration, consider formulating this compound as a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na).[1][3] The use of lipid-based formulations can also enhance oral absorption of kinase inhibitors.[6][7] |
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 76 - 83.33 | 199.78 - 219.06 | Sonication and use of fresh DMSO is recommended.[1][2][3][5] |
| Ethanol | 2 | 5.25 | [1][2][3] |
| Water | Insoluble | - | [1][2][3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is 380.4 g/mol .
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
If necessary, sonicate the vial in an ultrasonic bath for a short period to ensure complete dissolution.[5]
-
Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.[4][5]
Preparation of an In Vivo Formulation (Example)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[4]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
GRK5 Signaling Pathway and Inhibition
G protein-coupled receptor kinase 5 (GRK5) plays a crucial role in the regulation of G protein-coupled receptors (GPCRs).[8] Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which desensitizes the receptor and can initiate downstream signaling cascades independent of G proteins.[8] this compound acts as an inhibitor of this kinase activity, thereby modulating GPCR signaling.
Caption: Simplified workflow of GPCR desensitization mediated by GRK5 and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Grk5-IN-2 Dosage for In Vivo Experiments
Welcome to the technical support center for Grk5-IN-2, a potent G protein-coupled receptor kinase 5 (GRK5) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). GRK5 is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). The primary function of GRK5 is to phosphorylate activated GPCRs, which leads to the recruitment of β-arrestin proteins. This, in turn, desensitizes the receptor and attenuates downstream signaling. This compound, by inhibiting GRK5, prevents this phosphorylation and subsequent desensitization, thereby prolonging GPCR signaling.
Beyond its canonical role in GPCR regulation, GRK5 can also translocate to the nucleus and modulate gene transcription through non-canonical pathways. This includes the phosphorylation of histone deacetylase 5 (HDAC5) and the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This compound is expected to inhibit both the canonical and non-canonical functions of GRK5.
Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?
Based on published literature, a recommended starting point for oral administration of this compound in mice is in the range of 25-50 mg/kg , administered five days a week.[1] One study in a diet-induced obesity mouse model demonstrated that oral gavage of this compound at these doses effectively reduced hepatic triglyceride accumulation.[1] It is crucial to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How should I formulate this compound for in vivo administration?
This compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for its in vivo delivery. A commonly used formulation for oral gavage is a suspension in a vehicle containing carboxymethylcellulose sodium (CMC-Na). For other administration routes like intraperitoneal (IP) injection, a solution or fine suspension in a vehicle containing solvents such as DMSO, PEG300, and Tween 80 is often necessary.
Formulation Example for Oral Gavage: A homogeneous suspension can be prepared by mixing this compound with a 0.5% to 1% solution of CMC-Na in water. For example, to achieve a final concentration of 5 mg/mL, 5 mg of this compound can be added to 1 mL of the CMC-Na solution and mixed thoroughly.
Formulation Example for Intraperitoneal Injection: A clear solution or fine suspension can be prepared using a combination of solvents. One suggested formulation consists of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
It is recommended to first dissolve the compound in DMSO and then add the other components sequentially while mixing. Gentle heating and sonication may aid in dissolution. Always prepare fresh formulations and visually inspect for any precipitation before administration.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Solubility and Precipitation | This compound has low aqueous solubility. Ensure the formulation is optimized. For oral administration, consider micronizing the compound to increase surface area. For IP injections, ensure complete dissolution in the vehicle. Visually inspect the formulation for any precipitate before and during administration. If precipitation is observed, try adjusting the solvent ratios or using alternative solubilizing agents like cyclodextrins. |
| Inadequate Dosage | The effective dose can vary significantly between different animal models and disease states. Perform a dose-response study, starting with the recommended range of 25-50 mg/kg and escalating the dose while monitoring for efficacy and toxicity. |
| Route of Administration | Oral bioavailability may be limited. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which can provide more direct systemic exposure. |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. Conduct pharmacokinetic (PK) studies to determine the half-life and exposure of this compound in your animal model. This will help in optimizing the dosing frequency. |
Issue 2: Toxicity or Adverse Events in Animals
| Possible Cause | Troubleshooting Step |
| High Dosage | The administered dose may be too high. Reduce the dosage and carefully monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. Run a control group that receives only the vehicle to assess its tolerability. If the vehicle is suspected to be the issue, consider alternative formulations with better safety profiles. |
| Off-Target Effects | Although this compound is reported to be a specific inhibitor, high concentrations could potentially inhibit other kinases. If toxicity is observed at doses where efficacy is not yet apparent, this could be a concern. Consider profiling the inhibitor against a panel of kinases to assess its selectivity. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
Gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling and the gavage procedure for a few days before the experiment to minimize stress.
-
Dosage Calculation: Weigh each mouse accurately to calculate the precise volume of the this compound formulation to be administered based on the desired mg/kg dose. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Formulation Preparation: Prepare the this compound suspension in the chosen vehicle. Ensure the suspension is homogeneous by vortexing or stirring before drawing it into the syringe.
-
Administration:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube. If there is any resistance, do not force it.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Gently remove the needle in a single, smooth motion.
-
-
Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress, such as difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Sterile needles (25-27 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Dosage Calculation: Weigh each mouse to determine the injection volume based on the desired mg/kg dose. The recommended maximum IP injection volume for mice is 10 mL/kg.
-
Formulation Preparation: Prepare the this compound solution or fine suspension in a sterile environment. Ensure the compound is fully dissolved or evenly suspended.
-
Administration:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle with the bevel facing up.
-
Aspirate by pulling back the plunger slightly to ensure the needle is not in a blood vessel or organ. If blood or any fluid enters the syringe, withdraw the needle and inject at a different site with a new sterile needle.
-
Slowly inject the formulation into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.
Data Presentation
Table 1: Summary of In Vivo Dosage for GRK5 Inhibitors
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Outcome | Reference |
| This compound | Mouse | Diet-induced obesity | Oral Gavage | 25 mg/kg and 50 mg/kg (5 days/week) | Reduced hepatic triglyceride accumulation | [1] |
| Amlexanox | Rat | 5/6 Nephrectomy (Cardiorenal Syndrome) | Not specified in abstract | Not specified in abstract | Reduced cardiac fibrosis and apoptosis | |
| CCG-215022 | Mouse | Rhabdomyosarcoma Xenograft | Not specified in abstract | Not specified in abstract | Reduced tumor growth |
Mandatory Visualizations
GRK5 Signaling Pathways
Caption: Canonical and non-canonical signaling pathways of GRK5 and points of inhibition by this compound.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing the in vivo dosage of this compound.
References
Troubleshooting Grk5-IN-2 instability in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Grk5-IN-2, focusing on its stability and use in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and how can I prevent it?
A1: this compound is practically insoluble in water.[1][2][3] Precipitation is expected when it is introduced into a purely aqueous environment without the proper solubilizing agents. To prevent this, it is crucial to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then further dilute it into your aqueous experimental medium.[1][2][4] For in vivo studies or cell-based assays requiring low organic solvent concentrations, a formulation with co-solvents and surfactants is necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is fresh, high-quality DMSO.[1][2][4] Solubility in DMSO is reported to be between 76 mg/mL and 83.33 mg/mL.[1][4] It is important to use a fresh supply of DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[2] For some applications, ethanol can also be used, but the solubility is significantly lower (around 2 mg/mL).[1][2][3]
Q3: How should I store my this compound, both as a solid and in a stock solution?
A3: As a solid powder, this compound should be stored at -20°C for up to three years.[5] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to the compound's stability?
A4: Inconsistent results can indeed be linked to the compound's poor aqueous solubility and potential precipitation. If this compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. To mitigate this, ensure your final DMSO concentration in the medium is as low as possible (typically <0.5%) and that the final concentration of this compound does not exceed its solubility limit in the final medium. Gentle mixing before adding to cells is also recommended.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of G-protein-coupled receptor kinase 5 (GRK5).[1][4][6] GRK5 is a serine/threonine kinase that phosphorylates activated G-protein-coupled receptors (GPCRs).[7][8] This phosphorylation event promotes the binding of arrestin proteins, which desensitizes the receptor and halts further G-protein-mediated signaling.[8] By inhibiting GRK5, this compound prevents this desensitization process, thereby prolonging the signaling activity of certain GPCRs.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution in a vehicle containing co-solvents like PEG300 and surfactants like Tween-80 before adding to the final aqueous medium.[5][6] |
| Cloudy Solution After Dilution | The compound is coming out of solution. | The final concentration in the aqueous medium may be too high. Try lowering the final concentration. Alternatively, use a formulation specifically designed for in vivo or aqueous applications (see Experimental Protocols section). Ensure thorough mixing. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[4] |
| Low Potency or Inconsistent Activity | Degradation of the compound or inaccurate concentration due to precipitation. | Store stock solutions properly at -80°C in single-use aliquots.[4][6] Before each experiment, visually inspect the working solution for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Difficulty Dissolving the Powder | The compound may require assistance to fully dissolve, even in DMSO. | Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.[4] Gentle warming to 37°C can also be beneficial.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | 76 mg/mL | 199.78 mM | [1][2][3] |
| DMSO | ≥ 2.08 mg/mL | ≥ 5.47 mM | [6][9] |
| DMSO | 83.33 mg/mL | 219.06 mM | [4] |
| Ethanol | 2 mg/mL | 5.25 mM | [1][2][3] |
| Water | Insoluble | - | [1][2][3] |
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Duration | Reference |
| -20°C | 1 month | [4][6] |
| -80°C | 6 months | [4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 380.4 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.804 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube and use an ultrasonic bath until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary. d. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. e. Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations. c. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%). d. Gently mix the final working solution before adding it to the cells.
Protocol 3: Formulation for In Vivo Oral Administration
This protocol provides a method to create a homogeneous suspension for oral administration.
-
Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in water).
-
Procedure: a. To prepare a 5 mg/mL suspension, weigh 5 mg of this compound powder. b. Add the powder to 1 mL of the CMC-Na solution. c. Mix thoroughly to obtain a homogeneous suspension.[1][3] This formulation should be prepared fresh before use.
Visualizations
Caption: GRK5 signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound产品说明书 [selleck.cn]
- 4. glpbio.com [glpbio.com]
- 5. This compound | GRK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GRK5 - Wikipedia [en.wikipedia.org]
- 8. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. This compound | GRK5抑制剂 | MCE [medchemexpress.cn]
Grk5-IN-2 degradation and proper handling techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Grk5-IN-2, a potent G-protein-coupled receptor kinase 5 (GRK5) inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the reliable and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of G-protein-coupled receptor kinase 5 (GRK5). Its primary mechanism of action is to block the kinase activity of GRK5, an enzyme that phosphorylates activated G-protein-coupled receptors (GPCRs). This phosphorylation event is a key step in the process of GPCR desensitization and internalization, which dampens the cellular response to stimuli. By inhibiting GRK5, this compound can modulate the signaling of various GPCRs.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
-
Powder: The lyophilized powder is stable for short periods at room temperature, making it suitable for shipping. For long-term storage, it is recommended to keep the powder at -20°C.
-
Stock Solutions: Prepare stock solutions by dissolving the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.
Q3: In which solvents is this compound soluble?
The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO. For aqueous-based assays, it is common practice to first dissolve the compound in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in calculating the final concentration of the inhibitor in the assay.
-
Suboptimal Assay Conditions: The experimental conditions may not be suitable for observing GRK5 inhibition.
Solutions:
-
Verify Compound Integrity:
-
Recalculate Concentrations: Double-check all calculations for dilutions of the stock solution.
-
Optimize Assay Protocol:
-
Ensure the concentration of ATP in your assay is appropriate. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an underestimation of its potency.
-
Confirm the activity of your GRK5 enzyme using a positive control.
-
Refer to the detailed experimental protocol below for guidance on setting up a cell-based assay.
-
Issue 2: High Background Signal or Off-Target Effects
Possible Causes:
-
Inhibitor Concentration is Too High: Using this compound at excessively high concentrations can lead to non-specific effects.
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) may be too high in the final assay volume.
-
Cell Viability Issues: The observed effects may be due to cytotoxicity rather than specific inhibition of GRK5.
Solutions:
-
Perform a Dose-Response Curve: Determine the optimal concentration range for this compound in your specific assay to identify a window where target-specific inhibition is observed without off-target effects.
-
Include a Solvent Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to account for any solvent-induced effects.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to ensure that the observed effects are not due to a general decrease in cell health.
Quantitative Data Summary
| Parameter | Value | Solvent | Storage Temperature |
| Solubility | High | DMSO | |
| Stock Solution Stability | Up to 6 months | DMSO | -80°C |
| Up to 1 month | DMSO | -20°C | |
| Powder Stability | Long-term | -20°C |
Experimental Protocols
Detailed Methodology: Cell-Based GRK5 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on GRK5-mediated signaling in a cellular context.
1. Cell Culture and Treatment:
- Culture a cell line known to express the GPCR of interest and GRK5 (e.g., HEK293 cells).
- Seed the cells in an appropriate plate format (e.g., 96-well plate) and allow them to adhere overnight.
- The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.
- Prepare serial dilutions of this compound in the serum-free medium. Also, prepare a vehicle control (containing the same final concentration of DMSO).
- Pre-incubate the cells with the different concentrations of this compound or the vehicle control for 1 hour.
2. GPCR Stimulation and Endpoint Measurement:
- Following pre-incubation with the inhibitor, stimulate the cells with an agonist for the GPCR of interest. The concentration and stimulation time should be optimized based on the specific receptor and downstream signaling pathway being investigated.
- After stimulation, lyse the cells and measure the downstream signaling event. This could be, for example, the phosphorylation of a downstream target like ERK, which can be quantified by Western blotting or an ELISA-based method.
3. Data Analysis:
- Quantify the signal for the downstream marker in each treatment group.
- Normalize the data to a loading control (if using Western blotting).
- Plot the normalized signal as a function of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Canonical and non-canonical signaling pathways of GRK5.
Experimental Workflow
Caption: Workflow for a cell-based GRK5 inhibition assay.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of inhibitory effect.
References
Technical Support Center: Interpreting Unexpected Results with Grk5-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the G-protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-2.
Frequently Asked Questions (FAQs)
1. Q: We treated our cells with this compound and observed a phenotype that appears independent of its kinase activity. Why is this happening?
A: This is a plausible outcome due to the multifaceted nature of GRK5. Beyond its canonical role in phosphorylating G-protein-coupled receptors (GPCRs) at the plasma membrane, GRK5 has non-canonical functions, including kinase-independent activities, particularly within the nucleus.[1][2] this compound, as a kinase inhibitor, is expected to primarily block the catalytic activity of GRK5. Therefore, cellular processes regulated by the non-catalytic functions of GRK5 may remain unaffected or even be enhanced.
For instance, GRK5 can translocate to the nucleus and act as a transcriptional regulator, influencing the activity of transcription factors like NFAT, independent of its kinase function.[2][3] It has been demonstrated that a kinase-dead mutant of GRK5 can still activate NFAT. Therefore, if your observed phenotype is related to NFAT signaling, it may not be reversible by a kinase inhibitor like this compound.
Data Summary: Kinase-Dependent vs. Independent Functions of GRK5
| Function | Cellular Location | Role | Affected by this compound |
| Canonical | Plasma Membrane | GPCR phosphorylation and desensitization | Yes |
| Non-Canonical | Nucleus | Transcriptional regulation (e.g., NFAT activation) | No |
| Non-Canonical | Nucleus | Phosphorylation of non-GPCR substrates (e.g., HDAC5) | Yes |
Troubleshooting Protocol: Assessing Kinase-Independent Effects
To investigate if the observed phenotype is independent of GRK5's kinase activity, we recommend the following experimental approach:
Experiment: Rescue with Wild-Type vs. Kinase-Dead GRK5
Objective: To determine if the phenotype induced by this compound can be rescued by overexpressing a kinase-dead version of GRK5.
Methodology:
-
Cell Culture and Transfection:
-
Culture the cell line of interest to 70-80% confluency.
-
Co-transfect cells with:
-
A plasmid expressing siRNA-resistant wild-type GRK5.
-
A plasmid expressing an siRNA-resistant kinase-dead GRK5 mutant (e.g., K215R).
-
A control vector.
-
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control (DMSO).
-
-
Phenotypic Analysis:
-
After the appropriate incubation time, assess the phenotype of interest (e.g., gene expression by qRT-PCR, protein levels by Western blot, cell viability by MTT assay).
-
Expected Results:
-
If the phenotype is kinase-dependent: Overexpression of wild-type GRK5 will rescue the effect of this compound, while the kinase-dead mutant will not.
-
If the phenotype is kinase-independent: Neither the wild-type nor the kinase-dead GRK5 will rescue the phenotype, suggesting the involvement of a non-catalytic function of GRK5 or an off-target effect of the inhibitor.
Logical Workflow for Investigating Kinase-Independent Effects
Caption: Troubleshooting workflow for kinase-independent effects.
2. Q: We are observing contradictory effects of this compound in different cell lines. Why the discrepancy?
A: The functional consequences of GRK5 inhibition can be highly context-dependent, varying significantly between different cell types and even under different cellular conditions.[4] This variability can arise from several factors:
-
Subcellular Localization of GRK5: The effects of GRK5 are dependent on its location within the cell. For example, membrane-associated GRK5 is primarily involved in GPCR regulation, while nuclear GRK5 can have distinct roles in gene transcription.[2][3] The nucleocytoplasmic shuttling of GRK5 is a regulated process that can differ between cell types.
-
Expression Levels of Interacting Proteins: The cellular context, including the expression levels of GRK5 substrates (various GPCRs), downstream effectors (e.g., arrestins), and competing kinases (like GRK2), will dictate the net effect of GRK5 inhibition.[4][5]
-
Opposing Roles of GRK Family Members: GRK2 and GRK5 can have opposing effects on certain signaling pathways.[5] Inhibition of GRK5 might lead to a shift in the balance of GRK2/GRK5 activity, resulting in a net effect that is counterintuitive if one only considers the role of GRK5.
Data Summary: Context-Dependent Effects of GRK5
| Cellular Context | Predominant GRK5 Function | Potential Effect of this compound |
| High GPCR expression at the membrane | GPCR desensitization | Enhanced GPCR signaling |
| High nuclear GRK5 localization | Transcriptional regulation | Minimal effect on this pathway |
| High GRK2 expression | Competition with GRK5 for substrates | Complex, potentially opposing effects |
Troubleshooting Protocol: Characterizing the Cellular Context
To understand the context-dependent effects of this compound, it is crucial to characterize the cellular systems being used.
Experiment: Subcellular Fractionation and Co-immunoprecipitation
Objective: To determine the subcellular localization of GRK5 and identify its key interacting partners in the cell lines showing discrepant results.
Methodology:
-
Subcellular Fractionation:
-
Grow the different cell lines to 80-90% confluency.
-
Perform subcellular fractionation to isolate nuclear, cytosolic, and membrane fractions.
-
Analyze the presence of GRK5 in each fraction by Western blotting. Use appropriate markers (e.g., Histone H3 for nucleus, Tubulin for cytosol, and a membrane-bound receptor for the membrane fraction) to validate the fractionation.
-
-
Co-immunoprecipitation (Co-IP):
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysates with an anti-GRK5 antibody or a control IgG antibody.
-
Precipitate the antibody-protein complexes using protein A/G beads.
-
Elute the bound proteins and analyze by Western blotting for known GRK5 interactors (e.g., specific GPCRs, arrestins, GRK2).
-
Signaling Pathway: Context-Dependent GRK5 Function
Caption: Differential roles of GRK5 at the membrane and in the nucleus.
3. Q: We are concerned about potential off-target effects of this compound. How can we assess the specificity of our results?
A: While this compound is a potent inhibitor of GRK5, like many small molecule inhibitors, it may have off-target effects, particularly at higher concentrations. This compound has a pyridine-based bicyclic structure, and kinase inhibitors with such scaffolds can sometimes exhibit cross-reactivity with other kinases. A comprehensive kinome scan for this compound is not publicly available, so empirical validation of specificity in your experimental system is crucial.
Data Summary: Considerations for Off-Target Effects
| Parameter | Recommendation | Rationale |
| Concentration | Use the lowest effective concentration | Minimize the risk of off-target inhibition |
| Time Course | Perform a time-course experiment | Distinguish primary from secondary effects |
| Structural Analogs | Use a structurally related but inactive analog | Control for non-specific chemical effects |
| Orthogonal Approach | Use a genetic approach (e.g., siRNA) | Confirm the phenotype is specific to GRK5 loss-of-function |
Troubleshooting Protocol: Validating Specificity of this compound
To confirm that the observed effects are due to the inhibition of GRK5 and not off-target activities, a multi-pronged approach is recommended.
Experiment: Orthogonal Validation using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with this compound treatment can be replicated by specifically knocking down GRK5 expression.
Methodology:
-
siRNA Transfection:
-
Transfect your cells with at least two different siRNAs targeting GRK5 to control for off-target effects of the siRNA itself.
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
-
Knockdown Validation:
-
48-72 hours post-transfection, harvest a subset of cells to confirm GRK5 knockdown by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
-
Phenotypic Analysis:
-
In parallel, perform the same phenotypic assay on the GRK5-knockdown cells as was done for the this compound-treated cells.
-
Expected Results:
-
If the phenotype is on-target: The phenotype observed with this compound treatment should be recapitulated in the GRK5-knockdown cells.
-
If the phenotype is off-target: The phenotype will not be observed in the GRK5-knockdown cells, suggesting that this compound is acting on a different target.
Experimental Workflow for Specificity Testing
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. The GRKs Reactome: Role in Cell Biology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
Avoiding precipitation of Grk5-IN-2 in cell culture media
Welcome to the technical support center for Grk5-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] GRK5 is a serine/threonine kinase that phosphorylates activated G protein-coupled receptors (GPCRs). This phosphorylation event promotes the binding of arrestin proteins, which in turn leads to the desensitization of the receptor, effectively turning off G protein-mediated signaling and promoting receptor internalization.[5][6][7] By inhibiting GRK5, this compound can modulate the signaling of various GPCRs, making it a valuable tool for studying these pathways.
Q2: What are the solubility properties of this compound?
This compound is readily soluble in organic solvents like DMSO and ethanol but is insoluble in water.[2][3][8] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous cell culture medium.
Q3: What is the recommended solvent for making a stock solution?
For in vitro cell-based assays, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[2][3][9] Always use fresh, anhydrous-grade DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3][10]
Q4: At what temperature should I store this compound?
The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO should also be stored at -20°C or -80°C.[1][4][9] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][9]
Troubleshooting Guide: Preventing Precipitation in Cell Culture
A common challenge encountered when working with hydrophobic small molecules like this compound is their tendency to precipitate out of solution when a concentrated DMSO stock is diluted into aqueous cell culture media. This precipitation can lead to inaccurate experimental results and cellular toxicity. The following guide provides a systematic approach to prevent this issue.
Issue: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue due to the low aqueous solubility of this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium causes the compound to crash out of solution.
Solutions:
-
Optimize the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.3% without significant toxicity.[9][10] However, this is cell-line dependent and should be empirically determined. A higher final DMSO concentration can help maintain the solubility of this compound. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Employ a Serial Dilution Strategy: Instead of adding the highly concentrated stock solution directly to your culture medium, perform an intermediate dilution step.
-
Method: First, dilute your concentrated DMSO stock into a small volume of complete cell culture medium. Mix thoroughly by gentle vortexing or pipetting. This intermediate dilution can then be added to the larger volume of medium in your culture vessel. This gradual reduction in solvent polarity can prevent abrupt precipitation.[10]
-
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor. Warming the solution can sometimes help to dissolve the compound.[12]
-
Sonication: If you still observe precipitation after dilution, brief sonication of the final working solution in a water bath sonicator can help to re-dissolve the precipitate and create a more homogenous suspension.[9][12]
-
Visual Confirmation: After preparing your final working solution, it is good practice to inspect a small drop under a microscope to ensure no precipitate is visible before adding it to your cells.[9]
Quantitative Data Summary
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes the reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 76 | 199.78 | [2][3] |
| DMSO | 83.33 | 219.06 | [4] |
| DMSO | ≥ 2.08 | ≥ 5.47 | [1][13] |
| Ethanol | 2 | 5.25 | [2][8] |
| Water | Insoluble | Insoluble | [2][3][8] |
Experimental Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol provides a step-by-step method for preparing a working solution of this compound and minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution (Molecular Weight of this compound is 380.4 g/mol ).
-
Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. If necessary, warm the tube briefly to 37°C or sonicate for a few minutes to aid dissolution.[4][12]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Determine the final volume of cell culture medium required for your experiment.
-
Pre-warm the complete cell culture medium to 37°C.
-
Crucial Step (Serial Dilution): Do not add the 10 mM stock directly to the final volume. Instead, perform a 1:100 intermediate dilution first. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium in a sterile microcentrifuge tube.
-
Immediately mix by gently vortexing or repeatedly pipetting.
-
Add this 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM (a 1:10 dilution).
-
Mix the final solution gently but thoroughly.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation. If a fine precipitate is observed, sonicate the solution for 5-10 minutes in a 37°C water bath.
-
Add the final working solution to your cell culture plates. Gently swirl the plates to ensure even distribution.
-
Remember to include a vehicle control (0.1% DMSO in medium) in your experimental setup.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GRK5-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Recommended workflow for preparing this compound working solutions to avoid precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. GRK5 - Wikipedia [en.wikipedia.org]
- 6. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 8. This compound产品说明书 [selleck.cn]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. This compound | GRK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | GRK5抑制剂 | MCE [medchemexpress.cn]
Best practices for long-term storage of Grk5-IN-2
Grk5-IN-2 Technical Support Center
Welcome to the technical support center for this compound. This guide provides best practices for long-term storage, handling, and use of the G-protein-coupled receptor kinase 5 (GRK5) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
Upon receipt, the solid form of this compound should be stored at -20°C.[1][2] While the compound is stable enough to be shipped at room temperature, long-term storage at -20°C is recommended to ensure stability for up to three years.[1][3][4]
Q2: What is the recommended solvent for creating a stock solution?
The recommended solvent for creating a stock solution for most in vitro applications is dimethyl sulfoxide (DMSO).[1][4] this compound exhibits high solubility in fresh, anhydrous DMSO.[1]
Q3: How should I store the this compound stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][5] These aliquots should be stored at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][5][6]
Q4: I am having trouble dissolving the compound. What should I do?
If you encounter solubility issues, you can try the following troubleshooting steps:
-
Ensure you are using fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[1]
-
Gently warm the solution to 37°C.[5]
-
Use an ultrasonic bath to aid in dissolution.[5]
-
Refer to the troubleshooting workflow diagram below for a step-by-step guide.
Q5: Is this compound soluble in aqueous buffers?
No, this compound is insoluble in water.[2][3] For cell-based assays, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous cell culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q6: What precautions should I take when handling this compound powder?
When handling the solid compound, it is important to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7] Avoid creating dust and avoid inhalation or contact with skin and eyes.[7] The vial may have powder adhered to the cap or walls due to shipping; gently tap or briefly centrifuge the vial to collect all the powder at the bottom before opening.[4]
Quantitative Data Summary
The following table summarizes the key storage and solubility data for this compound.
| Parameter | Condition | Value & Duration | Citations |
| Storage (Solid/Powder) | Long-Term | -20°C for up to 3 years | [1][4] |
| Short-Term (e.g., Shipping) | Room Temperature (stable for at least one month) | [3] | |
| Storage (Stock Solution) | Long-Term in Solvent (e.g., DMSO) | -80°C for 6 months to 1 year | [1][5][6] |
| Short-Term in Solvent (e.g., DMSO) | -20°C for up to 1 month | [1][5][6] | |
| Solubility (25°C) | DMSO | 76 - 83.33 mg/mL (approx. 200 - 219 mM) | [1][3][5] |
| Ethanol | 2 mg/mL (approx. 5.25 mM) | [2][3] | |
| Water | Insoluble | [2][3] | |
| In vivo suspension (CMC-Na) | ≥ 5 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation : Before opening, bring the vial of this compound powder (Molecular Weight: 380.4 g/mol ) to room temperature.[3] Gently tap or centrifuge the vial to ensure all powder is at the bottom.[4]
-
Calculation : To prepare a 10 mM stock solution, you will need 3.804 mg of this compound per 1 mL of DMSO.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial. For example, add 1 mL of DMSO to 3.804 mg of powder.
-
Mixing : Cap the vial tightly and vortex thoroughly. If necessary, use an ultrasonic bath or warm the solution to 37°C to ensure complete dissolution.[5]
-
Storage : Aliquot the stock solution into single-use tubes and store at -80°C for long-term use.[1][4]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution : Serially dilute the stock solution into your cell culture medium or assay buffer to achieve the desired final concentration. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock (e.g., add 1 µL of stock to 999 µL of medium).
-
Mixing : Mix thoroughly by gentle pipetting or vortexing.
-
Application : Add the final working solution to your cells or assay plate immediately. Ensure the final DMSO concentration is below cytotoxic levels for your specific cell line.
Diagrams and Workflows
Caption: GRK5-mediated GPCR desensitization pathway and the inhibitory action of this compound.
Caption: Workflow for preparing a this compound stock solution from powder.
References
Validation & Comparative
Validating the Inhibitory Effect of Grk5-IN-2 on GRK5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Grk5-IN-2, a known inhibitor of G protein-coupled receptor kinase 5 (GRK5), with other alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the GRK5 signaling pathway and a standard inhibitor validation workflow.
Introduction to GRK5 and Its Inhibition
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). It phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling.[1][2] Beyond its canonical role at the plasma membrane, GRK5 can also translocate to the nucleus and modulate gene transcription by phosphorylating nuclear proteins such as histone deacetylase 5 (HDAC5), thereby influencing cellular processes like cardiac hypertrophy.[3][4][5] Given its involvement in various physiological and pathological processes, including cardiovascular diseases and cancer, GRK5 has emerged as a significant therapeutic target.[5]
This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5.[6][7] Validating its inhibitory effect and comparing its performance against other available inhibitors is essential for its application in research and drug development.
Comparative Analysis of GRK5 Inhibitors
The inhibitory potency of various compounds against GRK5 is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of these inhibitors, particularly against the closely related GRK2, is a critical factor in their therapeutic potential.
| Inhibitor | GRK5 IC50 | GRK2 IC50 | Selectivity (GRK2/GRK5) | Reference |
| This compound | 49.7 µM | Not Reported | Not Reported | [6] |
| Amlexanox | ~50 µM | Not Reported | Not Reported | |
| Compound 16d | 1.1 µM | >100 µM | >90-fold | [8] |
| Compound 9g | 8.6 nM | 12 µM | ~1400-fold | [9] |
| Balanol | 440 nM | 35 nM | ~0.08-fold | [10] |
| CMPD101 | Not Reported | 35 nM | Not Reported | [10] |
Note: The binding affinity (Ki) for this compound has not been widely reported in the public domain.
Experimental Protocols for Validating GRK5 Inhibition
Accurate and reproducible experimental protocols are fundamental to validating the inhibitory effect of compounds like this compound. Below are detailed methodologies for two key assays.
GRK5 Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of GRK5 and its inhibition by a test compound. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of a solution containing the GRK5 enzyme and substrate in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for GRK5 if determining IC50 values.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[11][12][13]
Materials:
-
Cells expressing GRK5 (endogenously or overexpressed)
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-GRK5 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) in the cell culture incubator.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of soluble GRK5 in each sample using Western blotting.
-
Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-GRK5 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the relative amount of soluble GRK5 against the temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble GRK5 against the inhibitor concentration.
-
Visualizing GRK5-Related Pathways and Workflows
GRK5 Signaling Pathways
GRK5 is involved in both canonical GPCR signaling at the cell membrane and non-canonical signaling in the nucleus.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Selective GRK5 Inhibitors: Grk5-IN-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of diseases, including heart failure, cardiac hypertrophy, and certain cancers.[1][2][3] The development of potent and selective GRK5 inhibitors is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics. This guide provides a comparative analysis of Grk5-IN-2 and other noteworthy selective GRK5 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of Selective GRK5 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other selective GRK5 inhibitors. The data highlights the ongoing efforts to develop highly potent and selective compounds.
| Compound | GRK5 IC50 | GRK2 IC50 | GRK1 IC50 | Selectivity (GRK2/GRK5) | Chemical Structure |
| This compound | 49.7 µM[4][5] | - | - | - |
|
| CCG-215022 | 0.38 ± 0.06 µM[5] | 0.15 ± 0.07 µM[5] | 3.9 ± 1 µM[5] | 0.4 |
|
| GRL-018-21 (4c) | 10 ± 8 nM[1] | >1000 µM[1] | - | >100,000 | A furanyl-2-oxoacetamide derivative of sunitinib scaffold.[1] |
| CCG273441 | 3.8 nM[5] | - | - | - | A covalent inhibitor.[5] |
| KR-39038 | 0.02 µM[5] | - | - | - | An orally active inhibitor.[5] |
| Ullrich-57 (5a) | < 0.1 µM | - | - | - | A sunitinib derivative.[6] |
| Compound 5c | 21 nM[6] | - | - | 2100-fold over GRK2 | A propargyl analogue.[6] |
| Compound 9e | 220 nM[6] | - | - | 1500-fold over GRK2 | A 2-chloroacetylamido containing compound.[6] |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for commonly employed methods.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
GRK5 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Assay plates (e.g., 384-well plates)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the GRK5 enzyme, substrate, and assay buffer in the wells of an assay plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Luminescence Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Radiometric Phosphorylation Assay
This method measures the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
GRK5 enzyme
-
Substrate (e.g., rhodopsin)
-
[γ-³²P]ATP
-
Test inhibitors
-
Phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing GRK5 enzyme, substrate, and buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined time (e.g., 15 minutes).[10]
-
-
Reaction Termination and Separation:
-
Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Wash the paper with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[10]
-
-
Quantification:
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate IC50 values as described for the ADP-Glo™ assay.
-
Signaling Pathways and Experimental Workflows
GRK5 Signaling Pathway
GRK5 plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation promotes the binding of arrestin proteins, which leads to receptor desensitization, internalization, and initiation of arrestin-mediated signaling pathways.[11] Beyond its canonical role at the plasma membrane, GRK5 can also translocate to the nucleus in a Ca²⁺/calmodulin-dependent manner, where it can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby regulating gene transcription.[12][13]
Caption: GRK5 canonical and non-canonical signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a GRK5 inhibitor.
References
- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. promega.com [promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 12. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
A Researcher's Guide: Grk5-IN-2 vs. siRNA Knockdown for Interrogating GRK5 Function
In the quest to elucidate the multifaceted roles of G protein-coupled receptor kinase 5 (GRK5), researchers are often faced with the choice between two powerful techniques: pharmacological inhibition with small molecules like Grk5-IN-2 and genetic knockdown using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, specificity, and practical applications, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
At a Glance: this compound vs. GRK5 siRNA
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism of Action | Binds to the GRK5 protein, competitively or non-competitively, to inhibit its kinase activity.[1] | Utilizes the RNA interference (RNAi) pathway to induce the degradation of GRK5 mRNA, preventing protein synthesis. |
| Target | GRK5 protein's catalytic activity. | GRK5 messenger RNA (mRNA). |
| Effect on Protein | Reduces enzymatic function, but the protein is still present. | Reduces the total cellular level of the GRK5 protein. |
| Temporal Control | Rapid and reversible inhibition. The effect is present as long as the compound is available and can be washed out. | Slower onset (typically 24-72 hours for significant knockdown) and less readily reversible. |
| Specificity | Potential for off-target inhibition of other kinases with similar ATP-binding pockets. | Potential for off-target gene silencing due to sequence homology, particularly in the "seed region".[2] |
| Impact on Non-Canonical Functions | Primarily affects kinase-dependent functions. May not affect kinase-independent scaffolding or nuclear functions.[3][4][5] | Affects both kinase-dependent and -independent functions by depleting the entire protein.[6] |
Delving Deeper: A Comparative Analysis
Mechanism of Action
This compound is a pyridine-based bicyclic compound that acts as a potent inhibitor of GRK5's kinase activity, with a reported half-maximal inhibitory concentration (IC50) of 49.7 μM.[1] It directly interacts with the GRK5 protein to block its catalytic function, thereby preventing the phosphorylation of its substrates.
siRNA knockdown , on the other hand, operates at the post-transcriptional level. Short, double-stranded RNA molecules complementary to a sequence within the GRK5 mRNA are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the GRK5 mRNA, leading to a significant reduction in the synthesis of the GRK5 protein.
Specificity and Off-Target Effects
A critical consideration for any targeted study is the specificity of the chosen method.
GRK5 siRNA: The specificity of siRNA is determined by its sequence. While highly specific under optimal conditions, off-target effects can arise from the silencing of unintended genes that share partial sequence complementarity, particularly a 6-8 nucleotide "seed" region.[2] These off-target effects are a known challenge in RNAi studies and can be minimized by using the lowest effective siRNA concentration and by employing multiple different siRNA sequences targeting the same gene to ensure a consistent phenotype.[8] Furthermore, bioinformatic tools can be used to predict and avoid potential off-target sequences during siRNA design.[9][10]
Impact on Canonical vs. Non-Canonical GRK5 Functions
GRK5 is known to have both canonical and non-canonical functions. Its canonical role involves the phosphorylation and desensitization of G protein-coupled receptors (GPCRs) at the plasma membrane.[11] However, GRK5 can also translocate to the nucleus and other cellular compartments to regulate gene expression and other processes in a kinase-dependent or -independent manner.[3][4][5][12]
This distinction is a crucial differentiator between this compound and siRNA:
-
This compound will primarily inhibit the kinase-dependent functions of GRK5. It is less likely to affect scaffolding functions or other roles that do not require catalytic activity.
-
GRK5 siRNA , by depleting the entire protein, will abrogate both kinase-dependent and kinase-independent functions.
This difference can be exploited experimentally. For example, if a cellular phenotype is rescued by a kinase-dead mutant of GRK5 but is still observed with this compound treatment, it would strongly suggest a kinase-independent role for GRK5 in that process.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GRK5 siRNA.
Table 1: this compound Efficacy
| Parameter | Value | Reference |
| IC50 | 49.7 μM | [1] |
| Typical in vitro concentration | 0-80 μM | [1] |
Table 2: GRK5 siRNA Knockdown Efficiency
| Cell Line | Transfection Method | Knockdown Efficiency | Reference |
| SW982 human synovial cells | siRNA transfection | >80% reduction in GRK5 mRNA | [13] |
| HeLa cells | siRNA transfection | Significant reduction in GRK5 protein | [14] |
| Human primary RA synovial cells | siRNA transfection | Significant reduction in GRK5 mRNA | [13] |
Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on GRK5 kinase activity in vitro.
Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 substrate (e.g., casein or a specific peptide substrate)
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[15]
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader (for ADP-Glo™) or scintillation counter (for ³²P)
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Set up the kinase reaction: In a microplate, combine the kinase buffer, recombinant GRK5 enzyme, and the GRK5 substrate.
-
Add inhibitor: Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction: Start the kinase reaction by adding ATP (either radiolabeled or as part of the ADP-Glo™ system).[16]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction: Stop the reaction according to the detection method used (e.g., adding a stop solution for the ADP-Glo™ assay or spotting onto phosphocellulose paper for the ³²P assay).
-
Detect phosphorylation: Quantify the kinase activity by measuring the amount of ADP produced or the incorporation of ³²P into the substrate.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
siRNA Transfection for GRK5 Knockdown
This protocol provides a general guideline for transfecting mammalian cells with GRK5 siRNA. Optimization for specific cell types is recommended.[8]
Materials:
-
GRK5 siRNA duplexes (at least 2-3 different sequences are recommended for validation)
-
Non-targeting control siRNA
-
Lipofection-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest
-
Cell culture medium (antibiotic-free for transfection)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes:
-
For each well, dilute the desired final concentration of GRK5 siRNA (e.g., 10-50 nM) in a tube containing Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of complexes.[17]
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free medium.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and/or the protein level (by Western blotting).
Visualizing the Concepts
To further clarify the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Canonical GRK5 signaling pathway at the plasma membrane.
Caption: Mechanisms of action for this compound and GRK5 siRNA.
Caption: Comparative experimental workflows for using this compound and GRK5 siRNA.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and siRNA knockdown for studying GRK5 function depends heavily on the specific research question.
-
This compound is the preferred method for studying the acute and reversible roles of GRK5's kinase activity . Its rapid action makes it ideal for dissecting dynamic cellular processes. However, careful validation of its specificity is crucial.
Ultimately, the most powerful approach often involves the complementary use of both techniques. By comparing the effects of a kinase inhibitor with those of protein depletion, researchers can gain deeper and more nuanced insights into the complex and multifaceted biology of GRK5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jacc.org [jacc.org]
- 6. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRK5 - Wikipedia [en.wikipedia.org]
- 12. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promega.jp [promega.jp]
- 16. promega.com [promega.com]
- 17. genscript.com [genscript.com]
Selectivity profile of Grk5-IN-2 against other GRK subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the selectivity profile of Grk5-IN-2, a known inhibitor of G protein-coupled receptor kinase 5 (GRK5). Due to the limited publicly available data on the inhibitory activity of this compound against other GRK subtypes, this document serves as a template to be populated with experimental data. It outlines the necessary experimental protocols and data presentation formats required for a comprehensive comparison.
Introduction to GRK5 and this compound
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. They phosphorylate activated GPCRs, leading to the recruitment of arrestins, which desensitize the receptor and can initiate G protein-independent signaling pathways. The GRK family is divided into three subfamilies: the GRK1/7 subfamily, the GRK2/3 subfamily, and the GRK4/5/6 subfamily. Dysregulation of GRK activity has been implicated in various diseases, making them attractive therapeutic targets.
This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5. Understanding its selectivity across the entire GRK family is critical for its development as a specific chemical probe or therapeutic agent.
Selectivity Profile of this compound against GRK Subtypes
A comprehensive selectivity profile is essential to characterize the specificity of a kinase inhibitor. The following table provides a template for summarizing the inhibitory activity (IC50 values) of this compound against all human GRK subtypes. Currently, only the IC50 value for GRK5 is publicly available.
| Kinase Subtype | IC50 (µM) | Fold Selectivity vs. GRK5 |
| GRK1 | Data not available | - |
| GRK2 | Data not available | - |
| GRK3 | Data not available | - |
| GRK4 | Data not available | - |
| GRK5 | 49.7 | 1 |
| GRK6 | Data not available | - |
| GRK7 | Data not available | - |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (GRK5).
Experimental Protocols
To determine the selectivity profile of this compound, a robust in vitro kinase inhibition assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity and its inhibition.
Protocol: Determination of IC50 Values using the ADP-Glo™ Kinase Assay
This protocol outlines the steps to measure the inhibitory potency of this compound against a panel of GRK subtypes.
1. Reagents and Materials:
-
Recombinant human GRK enzymes (GRK1, GRK2, GRK3, GRK4, GRK5, GRK6, GRK7)
-
This compound (dissolved in DMSO)
-
Substrate peptide (e.g., casein or a specific peptide substrate for each GRK)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
2. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM in 10-point, 3-fold dilutions.
-
Include a DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background).
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control.
-
Add 2 µL of the respective GRK enzyme diluted in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (final concentration of ATP typically at or near the Km for each kinase).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear phase.[1]
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[2][3][4][5]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.[2][3][4][5]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3][4][5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control as 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each GRK subtype.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
Simplified G Protein-Coupled Receptor Kinase (GRK) Signaling Pathway
References
A Comparative Guide to GRK5-IN-2 Activity and its Alternatives Across Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-2, and its alternatives. While comprehensive cross-validation data for this compound in multiple cell lines is not publicly available, this document summarizes its known activity and presents a detailed comparison with other GRK5 inhibitors that have been characterized in various cellular contexts. This guide serves as a resource for understanding the current landscape of GRK5 inhibitors and provides a framework for the potential evaluation of this compound.
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). Beyond its canonical role in GPCR desensitization, GRK5 is implicated in a variety of cellular processes, including cardiac hypertrophy, cancer progression, and inflammatory responses.[1][2][3] Its diverse functions make it an attractive therapeutic target for a range of diseases. This guide focuses on this compound, a potent GRK5 inhibitor, and compares its activity with other known GRK5 inhibitors across different cell lines.
This compound: An Overview
This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5 with a reported half-maximal inhibitory concentration (IC50) of 49.7 μM in biochemical assays.[4] Research has shown that this compound can regulate the expression and/or release of insulin, suggesting its potential in metabolic disease research.[4]
Activity in 3T3-L1 Adipocytes
In the 3T3-L1 cell line, a model for adipocyte differentiation and metabolism, this compound has been shown to decrease the synthesis of triacylglycerol (TAG), cholesteryl ester (CE), and phospholipids (PL).[4] It also reduces lipid accumulation and adipocyte differentiation by inhibiting the insulin/IGF-1 receptor and ERK signaling pathways.[4]
Comparative Analysis of GRK5 Inhibitors in Various Cell Lines
Due to the limited publicly available data on the activity of this compound across a range of cell lines, this section provides a comparative analysis of alternative GRK5 inhibitors that have been more extensively characterized. This comparison offers insights into the methodologies used to evaluate GRK5 inhibition in different cellular contexts and provides a benchmark for the potential cross-validation of this compound.
The following table summarizes the activity of selected GRK5 inhibitors in different cell lines.
| Inhibitor | Cell Line(s) | Assay Type | Endpoint Measured | Reported Activity/Effect | Reference(s) |
| This compound | 3T3-L1 | Lipid accumulation assay, Western blot | Triacylglycerol, cholesteryl ester, phospholipids, p-ERK | IC50 = 49.7 µM (biochemical); Reduces lipid accumulation and ERK signaling. | [4] |
| Amlexanox | Neonatal Rat Ventricular Myocytes (NRVMs) | Luciferase reporter assay | MEF2 transcriptional activity | Inhibits phenylephrine-induced MEF2 activation, consistent with GRK5 inhibition. | [5] |
| Human Islets | Western blot | Phospho-HDAC5 | Blocks stimulation-induced phosphorylation of HDAC5. | [6] | |
| Sunitinib | Human Renal Cell Carcinoma (769-P, 786-O, etc.) | Cell viability assay (CellTiter-Blue), Apoptosis assay (TUNEL) | Cell proliferation, Apoptosis | Inhibits proliferation and induces apoptosis. Note: Sunitinib is a multi-kinase inhibitor. | [7][8] |
| Human Breast Cancer (MCF7) | Cell viability assay, Western blot, Flow cytometry | Cell growth, Apoptosis, Cell cycle | Suppresses cell growth, induces apoptosis and cell cycle arrest. | ||
| Sunitinib Derivatives (e.g., Compound 4c) | - (Biochemical Assay) | Kinase activity assay | GRK5 phosphorylation | Compound 4c exhibits an IC50 of 10 nM for GRK5 with >100,000-fold selectivity over GRK2. | [1] |
| CCG-215022 | Rhabdomyosarcoma (RMS) xenografts | In vivo tumor growth | Tumor volume | Reduces tumor growth in vivo. | [9] |
| KR-39038 | Neonatal Rat Cardiomyocytes | Hypertrophy assays | Cellular hypertrophy, HDAC5 phosphorylation | Significantly inhibits cellular hypertrophy and HDAC5 phosphorylation. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving GRK5 and a general workflow for evaluating GRK5 inhibitors in a cellular context.
Experimental Protocols
General Kinase Inhibition Assay (Biochemical)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against GRK5.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing a buffer (e.g., 20 mM HEPES, pH 7.5), MgCl2, and a GRK5 substrate (e.g., rhodopsin or a peptide substrate).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Enzyme Addition: Add purified recombinant GRK5 enzyme to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP, often radiolabeled with [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., SDS-PAGE loading buffer or a solution with EDTA).
-
Detection: The extent of substrate phosphorylation is quantified. For radiolabeled assays, this can be done by SDS-PAGE followed by autoradiography or scintillation counting. For non-radioactive assays, methods like ADP-Glo™ kinase assay, which measures the amount of ADP produced, can be used.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based MEF2 Reporter Assay in Cardiomyocytes
This protocol is used to assess the effect of GRK5 inhibitors on the hypertrophic signaling pathway in cardiomyocytes.[5]
-
Cell Culture and Transfection: Culture neonatal rat ventricular myocytes (NRVMs) or a suitable cardiomyocyte cell line (e.g., H9c2). Co-transfect the cells with a MEF2-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the GRK5 inhibitor or vehicle for a specified time (e.g., 1 hour).
-
Hypertrophic Stimulation: Induce a hypertrophic response by treating the cells with an agonist such as phenylephrine or angiotensin II.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Normalize the luciferase activity to the control reporter activity.
-
Data Analysis: Compare the luciferase activity in inhibitor-treated cells to that in vehicle-treated cells to determine the extent of inhibition of MEF2-driven transcription.
Cell Viability/Proliferation Assay in Cancer Cell Lines
This protocol is a general method to evaluate the effect of GRK5 inhibitors on the growth of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, PC3, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10][11]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the GRK5 inhibitor or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT Assay: Add MTT solution and incubate to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which measures ATP levels, and read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against inhibitor concentration.
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of GRK5 with demonstrated activity in a cellular model of adipogenesis. However, a comprehensive understanding of its efficacy and specificity across different cell types is currently lacking in the public domain. The comparative data presented for alternative GRK5 inhibitors such as Amlexanox, Sunitinib derivatives, and CCG-215022 highlight the diverse cellular contexts in which GRK5 plays a critical role, from cardiac muscle to various cancer types.
To fully assess the therapeutic potential of this compound, further cross-validation studies are essential. Future research should focus on:
-
Broadening the Scope of Cell Lines: Evaluating the activity of this compound in a panel of cell lines, including cardiomyocytes, various cancer cell lines (e.g., colon, prostate, breast), and immortalized cell lines like HEK293.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other known GRK5 inhibitors in the same cell-based assays.
-
Target Engagement and Selectivity: Confirming the on-target activity of this compound in cells and assessing its selectivity against other GRK family members and a broader panel of kinases.
-
Elucidation of Downstream Effects: Investigating the impact of this compound on specific GRK5-mediated signaling pathways in different cellular contexts.
By undertaking these studies, the scientific community can build a more complete profile of this compound, enabling a more informed assessment of its potential as a pharmacological tool and a therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. A peptide of the N-terminus of GRK5 attenuates pressure-overload hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Cycle-Dependent Rho GTPase Activity Dynamically Regulates Cancer Cell Motility and Invasion In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. GRK5 - Wikipedia [en.wikipedia.org]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazarotene-induced gene 1 inhibits prostaglandin E2-stimulated HCT116 colon cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-protein coupled receptor kinase 5 regulates prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Grk5-IN-2 and the Selective GRK2 Inhibitor CMPD101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two kinase inhibitors: Grk5-IN-2, a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5), and CMPD101, a well-characterized and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). This comparison aims to provide researchers with the necessary data to evaluate the potential applications of these compounds in their studies.
Introduction to GRK Inhibition
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating activated GPCRs, GRKs initiate a process called desensitization, which leads to the uncoupling of the receptor from its cognate G protein and subsequent internalization. Dysregulation of GRK activity has been implicated in various diseases, making them attractive targets for therapeutic intervention. GRK2 and GRK5 are two of the most studied members of this family, and selective inhibitors are valuable tools for dissecting their specific physiological and pathological roles.
Overview of Inhibitors
This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5.[1] It has been investigated for its potential role in metabolic diseases due to its ability to regulate the expression and/or release of insulin.[1]
CMPD101 is a potent and highly selective, membrane-permeable small-molecule inhibitor of GRK2 and GRK3.[2] Developed by Takeda Pharmaceuticals, it is widely used as a chemical probe to study the functions of GRK2 and GRK3 in various cellular processes, including GPCR desensitization and internalization.[3][4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and CMPD101, focusing on their potency and selectivity.
Table 1: Inhibitor Potency (IC50)
| Inhibitor | Target | IC50 |
| This compound | GRK5 | 49.7 µM[1] |
| CMPD101 | GRK2 | 18 nM - 54 nM[2][5] |
| GRK3 | 5.4 nM - 32 nM[2][4][5] |
Table 2: Kinase Selectivity Profile of CMPD101
| Kinase Target | IC50 |
| GRK1 | 3.1 µM[2] |
| GRK2 | 18 nM [2] |
| GRK3 | 5.4 nM [2] |
| GRK5 | 2.3 µM [2] |
| ROCK-2 | 1.4 µM[5] |
| PKCα | 8.1 µM[5] |
Signaling Pathways and Experimental Workflows
To visualize the context of these inhibitors' actions and the methods used to characterize them, the following diagrams are provided.
Caption: GPCR signaling and desensitization pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published findings. Below are summaries of the methodologies used to characterize these inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is through an in vitro kinase assay. While the specific protocol for this compound is not detailed in the available literature, a general procedure is as follows:
-
Reagents : Recombinant human GRK5 or GRK2 enzyme, a suitable substrate (e.g., rhodopsin or a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase assay buffer, and the inhibitor at various concentrations.
-
Reaction Setup : The kinase, substrate, and inhibitor are pre-incubated in the assay buffer in a multi-well plate.
-
Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination : The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane.
-
Detection : The amount of phosphorylated substrate is quantified. In the case of a radioactive assay, this is done by measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence (e.g., ADP-Glo™) can be used.
-
Data Analysis : The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
For the characterization of CMPD101 , a radioactive filter binding assay using bovine rod outer segments (containing rhodopsin) as the substrate and [γ-³²P]ATP has been described.[6]
Cellular Assays for GRK Activity
Cell-based assays are crucial for understanding the efficacy of an inhibitor in a more physiological context.
-
Receptor Internalization Assay :
-
Cell Line : A cell line expressing the GPCR of interest (e.g., HEK293 cells stably expressing the β2-adrenergic receptor) is used.
-
Inhibitor Treatment : Cells are pre-incubated with the inhibitor (e.g., CMPD101 at concentrations ranging from 3-100 µM) for a specified time.[2]
-
GPCR Agonist Stimulation : The cells are then stimulated with a GPCR agonist (e.g., isoproterenol) to induce receptor phosphorylation and subsequent internalization.
-
Quantification : The extent of receptor internalization is measured, often using techniques like ELISA, fluorescence microscopy with tagged receptors, or flow cytometry. A reduction in agonist-induced internalization in the presence of the inhibitor indicates its efficacy.
-
-
β-Arrestin Recruitment Assay :
-
Principle : This assay measures the recruitment of β-arrestin to the activated GPCR, a direct consequence of GRK-mediated phosphorylation.
-
Methodology : Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly employed, using tagged versions of the GPCR and β-arrestin.
-
Procedure : Cells co-expressing the tagged receptor and β-arrestin are treated with the inhibitor followed by agonist stimulation. The recruitment is then quantified by measuring the BRET or EFC signal.
-
Summary of Findings and Conclusion
This comparative analysis highlights the distinct profiles of this compound and CMPD101.
-
Potency and Selectivity : this compound is a potent inhibitor of GRK5, although its selectivity profile against other GRKs, including GRK2, is not well-documented in publicly available sources. In contrast, CMPD101 is an extremely potent inhibitor of GRK2 and GRK3 with well-defined and high selectivity over GRK5 and other kinases. The difference in potency is substantial, with CMPD101 being effective in the nanomolar range for its primary targets, while this compound has an IC50 in the micromolar range for GRK5.
-
Applications : Based on the available data, This compound is a suitable tool for studying the role of GRK5 in metabolic processes, as suggested by its effects on insulin regulation and lipid metabolism.[1] However, its utility in studies requiring high selectivity against other GRK family members cannot be fully assessed without further data. CMPD101 serves as an excellent and widely used research tool for investigating the specific roles of GRK2 and GRK3 in GPCR signaling and desensitization. Its high potency and selectivity make it a reliable probe for distinguishing the functions of the GRK2/3 subfamily from those of the GRK5/6 subfamily.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Cmpd101 | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency and Selectivity of Grk5-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-2. Its performance is evaluated against other known GRK5 inhibitors, supported by available experimental data. This document is intended to aid researchers in the selection of appropriate chemical tools for studying GRK5 biology and for drug discovery efforts targeting this kinase.
Introduction to GRK5 and Its Inhibition
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical role in GPCR desensitization at the plasma membrane, GRK5 can translocate to the nucleus and modulate gene transcription, contributing to pathological conditions such as cardiac hypertrophy.[1][2] This dual functionality makes GRK5 an attractive therapeutic target for cardiovascular diseases and potentially other disorders. This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5.[3]
Comparative Analysis of Inhibitor Potency and Selectivity
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Selectivity, the ability of a compound to inhibit the target kinase over other kinases, is a critical parameter for a chemical probe or a therapeutic candidate to minimize off-target effects.
The following table summarizes the reported IC50 values for this compound and a selection of other GRK5 inhibitors. It is important to note that these values are compiled from different studies and assays, which can influence the absolute IC50 values. For a direct and fair comparison, inhibitors should ideally be tested side-by-side in the same assay.
| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Assay Type | Reference |
| This compound | 49.7 | Not Reported | Not Reported | Not Specified | [3] |
| Compound 4c | 0.010 | >1000 | >100,000 | Not Specified | [2] |
| Compound 9g | 0.0086 | 12 | ~1400 | Not Specified | [1] |
| Ullrich 57 (Compound 2) | 0.015 | 1.1 | ~73 | Not Specified | [1] |
| Balanol | 0.440 | 0.035 | 0.08 | Phosphorylation Assay | [4] |
| Sunitinib | Low µM | Not Reported | Modest | Not Specified | [1] |
Disclaimer: The IC50 values presented in this table are sourced from various publications and commercial suppliers. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust in vitro kinase assays. Below are detailed protocols for two commonly employed methods for assessing GRK5 activity and inhibition.
ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is determined through a series of enzymatic reactions that ultimately lead to the generation of a luminescent signal.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the GRK5 enzyme, the substrate (e.g., casein), and the test inhibitor (e.g., this compound) in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be at or near the Km value for the kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
IC50 Determination: Plot the kinase activity against a range of inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
Radiometric Kinase Assay using [γ-³²P]ATP
This traditional and highly sensitive method measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP onto a substrate.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing GRK5 enzyme, a suitable substrate (e.g., a peptide substrate or a protein like tubulin), the test inhibitor, and a reaction buffer.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Separation of Substrate: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by washing, or by SDS-PAGE.
-
Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter or by phosphorimaging.
-
Data Analysis: Determine the kinase activity at different inhibitor concentrations and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Processes
To better understand the context of GRK5 inhibition, the following diagrams illustrate a key signaling pathway involving GRK5 and a typical experimental workflow for inhibitor screening.
Caption: GRK5 signaling in cardiac hypertrophy.
Caption: Experimental workflow for GRK5 inhibitor screening.
Conclusion
This compound is a known inhibitor of GRK5 with a reported IC50 in the micromolar range.[3] For a comprehensive evaluation of its utility as a research tool, further studies are required to determine its selectivity profile against a broader panel of kinases, particularly other members of the GRK family. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies and to characterize the potency and selectivity of this compound and other inhibitors in their specific assay systems. The signaling pathway diagram highlights the multifaceted role of GRK5, underscoring the importance of developing selective inhibitors to dissect its various biological functions.
References
- 1. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Grk5-IN-2 Binding to the GRK5 Active Site
This guide provides a comprehensive comparison of Grk5-IN-2 and other inhibitors targeting the G protein-coupled receptor kinase 5 (GRK5) active site. It is intended for researchers, scientists, and drug development professionals interested in the structural and functional aspects of GRK5 inhibition.
Introduction to GRK5
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] It phosphorylates agonist-activated GPCRs, leading to their desensitization and internalization, thereby modulating a wide range of physiological processes.[2][3] Dysregulation of GRK5 activity has been implicated in various diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target.[2][4][5] GRK5, a member of the GRK4 subfamily, is distinguished by a nuclear localization sequence (NLS) that allows for non-canonical functions within the nucleus, such as regulating gene transcription.[4][6]
This compound: A Potent GRK5 Inhibitor
This compound is a pyridine-based bicyclic compound identified as a potent inhibitor of GRK5.[7][8][9][10][11] While a crystal structure of this compound in complex with GRK5 is not publicly available, its inhibitory activity has been quantified, providing a basis for comparison with other known GRK5 inhibitors.
Structural Insights into the GRK5 Active Site
The crystal structure of human GRK5 has been solved to high resolution, revealing key features of its active site.[12][13] The kinase domain of GRK5 shares structural similarity with other AGC kinases and consists of a smaller N-lobe and a larger C-lobe, with the ATP-binding pocket located in the cleft between them.[12][13] The active site tether (AST) is a crucial part of the nucleotide-binding pocket and plays a role in the closure of the kinase domain.[13][14]
Structural studies of GRK5 in complex with various inhibitors have provided valuable insights into the molecular interactions that govern inhibitor binding and selectivity. For instance, the crystal structure of GRK5 with CCG215022 revealed that the inhibitor occupies the active site, with its 2-pyridylmethyl amide side chain forming hydrogen bonds with the catalytic lysine.[14] Similarly, structures with ketoamide-based inhibitors have shown the formation of a hemithioketal with the active site cysteine (Cys474).[5][15] These structures highlight the importance of specific residues and hydrophobic pockets within the active site for designing potent and selective inhibitors.
Comparison of GRK5 Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other notable GRK5 inhibitors.
| Inhibitor | GRK5 IC₅₀ | GRK2 IC₅₀ | Selectivity (GRK2/GRK5) | PDB Code (GRK5 complex) |
| This compound | 49.7 µM[7][10] | Not reported | Not reported | Not available |
| CCG215022 | Nanomolar range[14] | Nanomolar range[14] | ~1 | 4TND[1] |
| Compound 2 (ketoamide) | 10 nM[15] | 1 mM[15] | >100,000 | Not specified |
| Compound 3 ((S)-α-hydroxyamide) | 33 nM[15] | >4 µM[15] | >120 | Not specified |
| Compound 4 (imidazo-pyridine) | 60 nM[15] | 50 µM[15] | >800 | Not specified |
| Compound 6a ((R)-pyrrolidone) | 27 nM[15] | ~700 nM[15] | ~26 | Not specified |
| Sunitinib derivative (Ullrich 57) | 15 nM[5] | 1.1 µM[5] | ~70 | Not available |
| Amlexanox | Not specified | Not specified | Not GRK5 selective[6] | Not available |
Signaling Pathways and Experimental Workflows
GRK5 Signaling Pathway
GRK5 is involved in both canonical GPCR desensitization at the plasma membrane and non-canonical signaling in the nucleus. The following diagram illustrates the key signaling events involving GRK5.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | GRK | TargetMol [targetmol.com]
- 10. This compound | GRK5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. glpbio.com [glpbio.com]
- 12. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal Structure of G Protein-coupled Receptor Kinase 5 in Complex with a Rationally Designed Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Interventions: Evaluating Phenotypic Differences Between Grk5-IN-2 and GRK5 Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances between genetic and pharmacological interventions targeting the same protein is paramount. This guide provides a comprehensive comparison of the phenotypic differences between the use of Grk5-IN-2, a chemical inhibitor of G protein-coupled receptor kinase 5 (GRK5), and GRK5 knockout (KO) mouse models.
While both approaches aim to reduce or eliminate GRK5 function, they present distinct advantages and limitations that can significantly impact experimental outcomes and their interpretation. This guide synthesizes available data to illuminate these differences, focusing on cardiovascular and neurological systems where GRK5 plays a critical role.
At a Glance: Key Phenotypic Divergences
| Feature | This compound (Inferred from available data and other inhibitors) | GRK5 Knockout (KO) Model |
| Cardiovascular System | ||
| Pathological Cardiac Hypertrophy | Expected to be protective by inhibiting GRK5's nuclear pro-hypertrophic signaling.[1][2][3][4][5] | Consistently shown to be cardioprotective, with attenuated hypertrophy and preserved cardiac function in response to pressure overload.[6][7][8][9] |
| Heart Failure | Potentially therapeutic by preventing maladaptive remodeling.[1][2][3][4][5][10] | Delayed onset and progression of heart failure in response to pathological stimuli.[6][7][8][9][11] |
| Nervous System | ||
| Neurodegeneration (Alzheimer's-like pathology) | Limited direct evidence. Other GRK5 inhibitors are being explored for neurodegenerative diseases.[12] | Associated with early Alzheimer's-like pathology, including cognitive deficits, increased β-amyloid, and axonopathy.[12][13][14][15] |
| Metabolic System | ||
| Adipocyte Differentiation | Inhibits adipocyte differentiation and reduces lipid accumulation in vitro.[16][17][18][19] | Required for proper adipocyte differentiation; knockout impairs this process.[16][18][19] |
| Insulin Signaling | Appears to modulate insulin signaling pathways, particularly the ERK pathway, in adipocytes.[16][19] | GRK5 ablation has been shown to contribute to insulin resistance in vivo.[20] |
Delving Deeper: A Comparative Analysis
Cardiovascular Phenotypes: A Consensus on Cardioprotection
Both pharmacological inhibition and genetic deletion of GRK5 point towards a protective role in the context of pathological cardiac hypertrophy and heart failure.
GRK5 Knockout Models have been extensively studied and consistently demonstrate a cardioprotective phenotype. In response to pressure overload induced by transverse aortic constriction (TAC), a common experimental model of cardiac hypertrophy, GRK5 KO mice exhibit significantly attenuated hypertrophic growth, reduced cardiac fibrosis, and preserved cardiac function compared to their wild-type counterparts.[6][7][8][9][11] This protection is largely attributed to the prevention of GRK5's non-canonical signaling in the nucleus, where it acts as a histone deacetylase (HDAC) kinase to promote pro-hypertrophic gene transcription.[11]
While direct studies on This compound in cardiovascular models are not yet available, research on other potent GRK5 inhibitors, such as KR-39038 and amlexanox , provides strong inferential evidence. Oral administration of KR-39038 in a mouse model of pressure overload-induced cardiac hypertrophy resulted in a significant reduction in left ventricular weight and preserved cardiac function.[1][2][3][10] Similarly, amlexanox has been shown to inhibit myocyte enhancer factor 2 (MEF2) transcriptional activity, a downstream target of GRK5's nuclear signaling, in a manner consistent with GRK5 inhibition.[4][21][22][23] These findings strongly suggest that pharmacological inhibition of GRK5 with a compound like this compound would likely recapitulate the cardioprotective phenotype observed in GRK5 KO mice.
Neurological Phenotypes: A More Complex Picture
The role of GRK5 in the central nervous system appears to be more complex, with knockout models pointing towards a role in the development of Alzheimer's-like pathology.
GRK5 Knockout Models have been proposed as a model for early Alzheimer's disease.[12][13][14][15] These mice exhibit age-dependent cognitive deficits, particularly in working memory, accompanied by increased levels of β-amyloid, axonal defects, and neuroinflammation.[13][14] This suggests that a complete and lifelong absence of GRK5 may be detrimental to neuronal health.
Data on the effects of This compound or other specific GRK5 inhibitors in neurodegenerative models is currently scarce. However, the general concept of targeting GRK5 for neurodegenerative diseases is being explored.[12] It is plausible that acute or targeted pharmacological inhibition of GRK5 could have different, and potentially beneficial, effects compared to the chronic, systemic absence of the protein in a knockout model. For instance, inhibiting GRK5's potential role in neuroinflammatory processes without complete ablation of its neuroprotective functions could be a therapeutic strategy. Further research is critically needed to elucidate the impact of pharmacological GRK5 inhibition on neurological function and disease.
Metabolic Phenotypes: A Role in Adipogenesis and Insulin Sensitivity
Both genetic and pharmacological approaches have implicated GRK5 in the regulation of metabolism, particularly in adipocyte differentiation and insulin signaling.
Studies using both GRK5 knockout 3T3-L1 pre-adipocytes and the inhibitor This compound have demonstrated that GRK5 activity is required for proper adipocyte differentiation.[16][17][18][19] The knockout cells fail to differentiate into mature adipocytes, and this compound treatment inhibits this process and reduces lipid accumulation.[16][18][19] The mechanism appears to involve the insulin/IGF-1 receptor and ERK signaling pathways.[16][19]
Interestingly, while both approaches point to a role for GRK5 in adipogenesis, studies on whole-body metabolism present a more nuanced picture. GRK5 knockout mice have been shown to exhibit impaired glucose tolerance and insulin resistance.[20][24] This contrasts with the in vitro findings where GRK5 inhibition seems to modulate insulin signaling in a potentially beneficial way for preventing lipid accumulation. This highlights a key difference: the systemic and chronic nature of a knockout versus the potentially more targeted and acute effects of an inhibitor.
Visualizing the Pathways and Protocols
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Transverse Aortic Constriction (TAC) in Mice
This surgical procedure is a standard method to induce pressure overload-induced cardiac hypertrophy and heart failure.
-
Anesthesia: Mice are anesthetized using isoflurane or a combination of ketamine and xylazine.
-
Surgical Preparation: The chest is shaved and sterilized. The animal is placed on a heating pad to maintain body temperature.
-
Incision and Exposure: A small incision is made in the upper sternum to expose the aortic arch.
-
Constriction: A suture (typically 7-0 silk) is tied around the aorta between the innominate and left common carotid arteries, usually over a needle of a specific gauge (e.g., 27-gauge) to create a standardized degree of constriction. The needle is then removed.
-
Closure: The chest and skin are closed in layers.
-
Post-operative Care: Analgesics are administered, and the animal is monitored closely during recovery.
-
Phenotypic Analysis: Cardiac function is typically assessed by echocardiography at various time points post-TAC. Hearts are harvested for histological analysis (e.g., hematoxylin and eosin, Masson's trichrome staining) and molecular analysis (e.g., gene and protein expression of hypertrophic markers).[6][25]
In Vitro Adipocyte Differentiation Assay
This assay is used to assess the ability of pre-adipocytes to differentiate into mature, lipid-accumulating adipocytes.
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in standard growth medium.
-
Induction of Differentiation: Two days post-confluence, the medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers, typically including insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Inhibitor Treatment: this compound or vehicle control is added to the differentiation medium at the desired concentrations.
-
Maturation: After 2-3 days, the medium is switched to a maturation medium containing insulin, which is replaced every 2-3 days.
-
Analysis of Differentiation: After 7-10 days, the extent of differentiation is assessed by:
Behavioral Testing in Mouse Models of Alzheimer's Disease
A battery of behavioral tests is used to assess cognitive function in mouse models.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water using spatial cues. Memory is assessed by measuring the time it takes to find the platform (escape latency) and the time spent in the target quadrant during a probe trial where the platform is removed.
-
Y-Maze: This test assesses short-term spatial working memory. Mice are allowed to freely explore a Y-shaped maze. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of three consecutive entries) is calculated.
-
Elevated Plus Maze: This test is used to assess anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is measured as an indicator of anxiety.
-
Novel Object Recognition: This test assesses recognition memory. Mice are familiarized with two identical objects in an arena. Later, one of the objects is replaced with a novel object, and the time spent exploring the novel object versus the familiar object is measured.[13][26]
Conclusion: Choosing the Right Tool for the Job
The choice between using this compound and a GRK5 knockout model depends heavily on the specific research question.
-
GRK5 knockout models are invaluable for understanding the fundamental, lifelong consequences of the complete absence of GRK5. They have been instrumental in uncovering the dual roles of GRK5 in both cardioprotection and neurodegeneration. However, the developmental compensation and the systemic, chronic nature of the genetic deletion can sometimes complicate the interpretation of results, especially when considering therapeutic applications.
-
This compound and other pharmacological inhibitors offer a more temporally and potentially spatially controlled way to probe GRK5 function. They are more analogous to a therapeutic intervention and can be used to study the effects of acute GRK5 inhibition in adult animals, avoiding developmental effects. However, the lack of extensive in vivo data for this compound, particularly in cardiovascular and neurological models, is a significant current limitation. Off-target effects are also a potential concern with any small molecule inhibitor.
References
- 1. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure | Semantic Scholar [semanticscholar.org]
- 4. Identification and characterization of amlexanox as a G protein-coupled receptor kinase 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ahajournals.org [ahajournals.org]
- 7. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peptide of the N-terminus of GRK5 attenuates pressure-overload hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. GRK5 Deficiency Causes Mild Cognitive Impairment due to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GRK5 deficiency leads to early Alzheimer-like pathology and working memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GRK5KO Mouse Mirrors Mild Cognitive Impairment due to Alzheimer’s Disease[v1] | Preprints.org [preprints.org]
- 16. GRK5 is required for adipocyte differentiation through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GRK5 is required for adipocyte differentiation through ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GRK5 ablation contributes to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and Characterization of Amlexanox as a G Protein-Coupled Receptor Kinase 5 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. mmpc.org [mmpc.org]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Grk5-IN-2: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for Grk5-IN-2, a potent G-protein-coupled receptor kinase 5 (GRK5) inhibitor used in metabolic disease research.[1][2][3] Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Procedures
As this compound is a chemical compound, it must be disposed of as chemical waste in accordance with local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste" and a full chemical inventory, including "this compound" and any other chemicals or solvents present in the waste.
-
-
Storage:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₄O₄ | [4] |
| Molecular Weight | 380.4 g/mol | [2][4] |
| CAS Number | 1642839-27-7 | [4] |
| IC₅₀ | 49.7 μM | [1] |
| Solubility (DMSO) | 76 mg/mL (199.78 mM) | [4][5] |
| Solubility (Ethanol) | 2 mg/mL (5.25 mM) | [4] |
| Solubility (Water) | Insoluble | [4] |
Visualizing Experimental Context
To provide further value beyond the product itself, the following diagrams illustrate the signaling pathway of GRK5 and a typical experimental workflow for kinase inhibitors.
Caption: GRK5 canonical and non-canonical signaling pathways.
Caption: General experimental workflow for kinase inhibitor discovery.
References
Personal protective equipment for handling Grk5-IN-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of the G-protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-2. This document provides immediate, essential safety protocols and logistical information to ensure the safe and effective use of this compound in a laboratory setting.
This compound is a potent, pyridine-based bicyclic compound that acts as an inhibitor of G-protein-coupled receptor kinase 5 (GRK5).[1][2][3][4] It is a valuable tool for research in areas such as metabolic disease, as it has been shown to regulate the expression and/or release of insulin.[1][4][5] Due to its biological activity, proper handling and disposal are crucial to ensure personnel safety and minimize environmental impact.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Ensure gloves are compatible with the solvents being used (e.g., DMSO, Ethanol). |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn at all times. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped at room temperature.[7] For long-term storage, refer to the supplier's recommendations. As a general guideline for stock solutions:
| Storage Temperature | Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5]
Solution Preparation
This compound is soluble in DMSO and ethanol.[7] It is practically insoluble in water.[7] When preparing solutions, use the appropriate solvent and consider the following:
-
Ultrasonic Bath: To aid in dissolution, especially for higher concentrations, an ultrasonic bath may be used.[5]
-
Warming: Gentle warming to 37°C can also help to increase solubility.[5]
-
Fresh Solvents: Use fresh, high-purity solvents to avoid degradation of the compound.
| Solvent | Solubility |
| DMSO | ~83.33 mg/mL (with sonication)[5] |
| Ethanol | ~2 mg/mL[7] |
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and bench paper, must be placed in the designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, non-reactive container that is clearly labeled with the contents.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
GRK5 Signaling Pathway
G-protein-coupled receptor kinase 5 (GRK5) plays a crucial role in the regulation of G-protein-coupled receptor (GPCR) signaling.[8] Its primary function is to phosphorylate activated GPCRs, which leads to the recruitment of β-arrestin. This, in turn, results in receptor desensitization and internalization, effectively dampening the signaling cascade.[8][9] Beyond this canonical role at the plasma membrane, GRK5 can also translocate to the nucleus, where it engages in non-canonical signaling by phosphorylating various substrates, including transcription factors and histone deacetylases, thereby influencing gene expression.[9][10]
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GRK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GRK5 - Wikipedia [en.wikipedia.org]
- 9. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


